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Core Science & Biosynthesis

Foundational

spectroscopic data (NMR, IR, Mass Spec) of quinolin-8-amine derivatives

An In-depth Technical Guide to the Spectroscopic Characterization of Quinolin-8-amine Derivatives Introduction: The Quinolin-8-amine Scaffold in Modern Science Quinolin-8-amine, a bicyclic aromatic heterocycle, serves as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Quinolin-8-amine Derivatives

Introduction: The Quinolin-8-amine Scaffold in Modern Science

Quinolin-8-amine, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are renowned for a wide spectrum of biological activities, including antimalarial (e.g., Primaquine, Tafenoquine), antimicrobial, and anticancer properties.[1][2] The unique chelating ability of the 8-aminoquinoline core also makes it a valuable component in the design of sensors and functional materials.[3][4]

Accurate and unambiguous structural characterization is paramount to understanding the structure-activity relationships (SAR) that govern the function of these molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structures of quinolin-8-amine derivatives. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms.[5][6] For quinolin-8-amine derivatives, both ¹H and ¹³C NMR are indispensable for confirming the core structure and determining the position of substituents.

Expertise & Experience: Interpreting the Spectra

The electronic nature of the quinoline ring—a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring—creates a distinct and predictable pattern of signals. The position of the amino group at C8 introduces further electronic effects that modulate the chemical shifts of nearby nuclei.

¹H NMR Analysis: The aromatic region (typically δ 7.0-9.0 ppm) of the ¹H NMR spectrum is of primary diagnostic value.

  • Pyridine Ring Protons (H2, H3, H4): The H2 proton, adjacent to the nitrogen, is the most deshielded due to the inductive effect and anisotropy of the nitrogen atom, often appearing as a doublet of doublets around δ 8.7-8.9 ppm. The H4 proton is also significantly downfield, while H3 resides at a more shielded position.

  • Benzene Ring Protons (H5, H6, H7): These protons are influenced by the C8-amino group. The H7 proton, ortho to the amino group, is typically the most shielded of the ring protons due to the electron-donating nature of the NH₂, appearing upfield.

  • Amine Protons (-NH₂): The protons of the primary amino group typically appear as a broad singlet.[7] Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. A key validation step is the addition of a few drops of deuterium oxide (D₂O) to the NMR tube; the -NH₂ signal will disappear due to the exchange of protons for deuterium, confirming its identity.[7]

¹³C NMR Analysis: The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon framework.

  • Carbons Bearing Nitrogen: The carbons directly bonded to nitrogen (C8a and C2) are significantly influenced by its electronegativity. C8, bearing the amino group, is typically found around δ 140-150 ppm.

  • Substituent Effects: The chemical shifts of the quinoline carbons are sensitive to the electronic properties of any attached substituents. Electron-donating groups will shield nearby carbons (shift to lower ppm), while electron-withdrawing groups will deshield them (shift to higher ppm).

Data Presentation: Spectroscopic Data for Quinolin-8-amine

The following table summarizes typical NMR data for the parent quinolin-8-amine molecule. Note that values can vary slightly depending on the solvent used.[6]

¹H NMR (in CDCl₃) ¹³C NMR (in CDCl₃)
Proton δ (ppm) Carbon δ (ppm)
H2~8.80C2~148.1
H3~7.35C3~121.5
H4~8.05C4~136.0
H5~7.30C4a~128.9
H6~7.00C5~121.8
H7~6.80C6~114.5
NH₂~4.5 (broad)C7~109.8
C8~144.0
C8a~138.2
Visualization: Substituent Effects on ¹H Chemical Shifts

G Substituent Influence on Proton Shielding cluster_EDG Electron-Donating Group (EDG) at C6 cluster_EWG Electron-Withdrawing Group (EWG) at C6 EDG_H5 H5 (Upfield Shift) EDG_H7 H7 (Upfield Shift) EWG_H5 H5 (Downfield Shift) EWG_H7 H7 (Downfield Shift) Quinoline Quinoline-8-amine Core Quinoline->EDG_H5 Shielding Effect Quinoline->EDG_H7 Shielding Effect Quinoline->EWG_H5 Deshielding Effect Quinoline->EWG_H7 Deshielding Effect

Caption: Effect of substituents at C6 on adjacent proton chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the quinolin-8-amine derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[8]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm.[6]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition Setup:

    • Load standard acquisition parameters for ¹H and ¹³C experiments.

    • Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H spectrum. A sufficient number of scans (typically 8-16) are collected to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans is required (often several hundred to thousands).

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[9] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).

Expertise & Experience: Decoding the Vibrational Signature

For quinolin-8-amine derivatives, the IR spectrum provides clear, diagnostic evidence for the core functional groups.

  • N-H Vibrations: The primary amine group is the most prominent feature. It displays two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region. These correspond to the asymmetric and symmetric N-H stretching modes, respectively. The presence of two peaks is a hallmark of a primary (-NH₂) amine.

  • C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the quinoline ring system give rise to several sharp absorptions in the 1450-1620 cm⁻¹ region.[10] The exact positions and intensities of these peaks can be subtly altered by the substitution pattern.

  • C-N Vibrations: The aromatic C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ range.

  • Out-of-Plane Bending: The "fingerprint region" (below 1000 cm⁻¹) contains C-H out-of-plane bending vibrations, which can provide clues about the substitution pattern on the aromatic rings.

Data Presentation: Characteristic IR Absorptions for Quinolin-8-amine
Vibrational Mode Typical Frequency Range (cm⁻¹) Appearance
N-H Asymmetric Stretch~3430Medium, Sharp
N-H Symmetric Stretch~3350Medium, Sharp
Aromatic C-H Stretch3000 - 3100Weak to Medium
Aromatic C=C / C=N Stretch1450 - 1620Medium to Strong, Sharp
C-N Stretch1250 - 1350Medium

Data compiled from various sources, including the NIST Chemistry WebBook.[11]

Visualization: IR Analysis Workflow

A Sample Preparation (ATR) B Acquire Spectrum A->B C Identify Diagnostic Peaks (e.g., > 1600 cm⁻¹) B->C D Correlate Peaks to Functional Groups (N-H, C=C, C-H) C->D E Analyze Fingerprint Region (< 1000 cm⁻¹) C->E F Confirm Structure D->F E->F

Caption: A streamlined workflow for FT-IR spectral analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid quinolin-8-amine derivative directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Initiate the scan. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed. Identify the key absorption bands and correlate them with known functional group frequencies.[12]

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through high-resolution instruments, the molecular formula. The fragmentation pattern observed offers valuable clues about the molecule's structure.

Expertise & Experience: Interpreting Fragmentation
  • The Nitrogen Rule: A fundamental principle in MS states that a compound with an odd number of nitrogen atoms will have a molecular ion (M⁺˙) with an odd nominal mass.[7][13] Quinolin-8-amine (C₉H₈N₂) has an even number of nitrogens, so its molecular ion should have an even mass (144.18 g/mol ). However, many derivatives are synthesized by adding side chains that themselves contain an odd number of nitrogens, making this a critical first check. For the parent quinolin-8-amine, the molecular weight is 144.177 g/mol .

  • Molecular Ion (M⁺˙): The quinoline ring is a stable aromatic system, so derivatives typically show a prominent molecular ion peak, which is essential for determining the molecular weight.

  • Fragmentation Patterns: While the aromatic core is robust, characteristic fragmentation can occur.

    • Loss of HCN: A common fragmentation pathway for quinolines and other nitrogen heterocycles is the loss of a neutral hydrogen cyanide (HCN) molecule (27 u), leading to a fragment at [M-27]⁺.[14]

    • Alpha-Cleavage: For derivatives with alkyl chains attached to the amine nitrogen, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway, leading to a resonance-stabilized iminium cation.[7][15] This is highly diagnostic for the nature of the N-substituent.

Data Presentation: Key Mass Fragments for Quinolin-8-amine
Ion m/z (Nominal) Identity
[M]⁺˙144Molecular Ion
[M-H]⁺143Loss of a hydrogen radical
[M-HCN]⁺˙117Loss of neutral HCN
Visualization: Plausible Fragmentation of Quinolin-8-amine

M Quinolin-8-amine [M]⁺˙ m/z = 144 F1 [M-H]⁺ m/z = 143 M->F1 - H• F2 [M-HCN]⁺˙ m/z = 117 M->F2 - HCN

Caption: Common fragmentation pathways for the molecular ion of quinolin-8-amine.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote ionization).

  • LC Separation: Inject the sample into an HPLC system. A reversed-phase column (e.g., C18) is commonly used to separate the analyte from impurities before it enters the mass spectrometer.

  • Ionization: The eluent from the LC flows into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common choice for polar molecules like quinolin-8-amine derivatives, typically operating in positive ion mode ([M+H]⁺).[16]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Tandem MS (MS/MS): For further structural confirmation, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.[14]

Conclusion

The structural elucidation of quinolin-8-amine derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. NMR provides the definitive map of the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers fragmentation clues. Together, these techniques form a self-validating system, providing the high-confidence data required for publication, patent applications, and advancing drug discovery and materials science programs.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

  • Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]

  • Ghamdi, A. M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3582. Available at: [Link]

  • Jadach, B., & Modzelewska, A. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(21), 7228. Available at: [Link]

  • Journal of Organic Chemistry. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. ACS Publications. Available at: [Link]

  • NIST. (n.d.). 8-Aminoquinoline. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. Available at: [Link]

  • Sharma, M., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(4), 3855–3868. Available at: [Link]

  • SpectraBase. (n.d.). Quinoline. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A, 1663, 462771. Available at: [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Available at: [Link]

  • Ye, Y., et al. (2020). Investigating the fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 819. Available at: [Link]

Sources

Exploratory

Technical Guide: Preliminary Biological Screening of 5-Alkoxyquinolin-8-amines

Executive Summary The 8-aminoquinoline (8-AQ) scaffold, exemplified by Primaquine and Tafenoquine, remains the only validated chemical class capable of eradicating the latent hepatic stages (hypnozoites) of Plasmodium vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-aminoquinoline (8-AQ) scaffold, exemplified by Primaquine and Tafenoquine, remains the only validated chemical class capable of eradicating the latent hepatic stages (hypnozoites) of Plasmodium vivax and P. ovale.[1] However, the clinical utility of this class is severely compromised by hemolytic toxicity in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][2]

This technical guide focuses on the 5-alkoxyquinolin-8-amine subclass. Chemical modification at the C-5 position is a strategic medicinal chemistry maneuver intended to:

  • Block metabolic oxidation at the quinoline 5-position, preventing the formation of hemotoxic quinone-imine metabolites.

  • Modulate lipophilicity to alter tissue distribution and half-life.

This document outlines a self-validating screening workflow designed to distinguish viable 5-alkoxy candidates from toxic analogs early in the discovery phase.

Part 1: The Chemical Rationale & Mechanism

The Metabolic Activation Paradox

Standard 8-AQs are prodrugs. They require metabolic activation, primarily via CYP2D6 , to generate the active species responsible for killing liver-stage parasites. However, this same metabolic pathway generates reactive oxygen species (ROS) that cause oxidative stress in erythrocytes.

Why 5-Alkoxy? In unsubstituted 8-AQs, the C-5 position is a "soft spot" for hydroxylation, leading to 5,6-dihydroxy-8-aminoquinoline metabolites. These rapidly auto-oxidize to quinone-imines, generating superoxide anions. By introducing a 5-alkoxy group:

  • Metabolic Blockade: The C-5 position is sterically and electronically occluded, forcing metabolism to alternate, potentially safer sites.

  • Potency Enhancement: 5-alkoxy derivatives (e.g., 5-phenoxy in Tafenoquine) often show superior activity against hypnozoites compared to the parent scaffold.

MetabolicLogic cluster_0 Standard 8-AQ (Primaquine) cluster_1 5-Alkoxy Analog Node1 Unsubstituted C-5 Node2 CYP2D6 Hydroxylation Node1->Node2 Node3 5,6-Dihydroxy Metabolite Node2->Node3 Node4 Quinone-Imine (Hemotoxic) Node3->Node4 Node5 5-Alkoxy Substitution Node6 Blockade of C-5 Oxidation Node5->Node6 Node7 Alternate Metabolism (Ring/Side Chain) Node6->Node7 Node8 Retained Efficacy Reduced Hemotoxicity Node7->Node8

Figure 1: Mechanistic rationale for 5-alkoxy substitution to mitigate hemotoxicity pathways.

Part 2: Primary Pharmacological Screening (Efficacy)

Protocol A: In Vitro Liver Stage Assay (The Critical Filter)

Because 5-alkoxy analogs target the liver stage, standard blood-stage assays (SYBR Green) are insufficient. You must use a liver-stage model.

Challenge: Standard cell lines lack CYP2D6. Solution: Use primary hepatocytes or cell lines transduced with human CYP enzymes.

Methodology:

  • Host Cells: Primary Rhesus hepatocytes or HepG2-A16 cells (transduced to express CD81).

  • Parasite: Plasmodium berghei (luciferase-expressing) sporozoites.

  • Procedure:

    • Seed hepatocytes in 384-well plates (24h pre-infection).

    • Infect with P. berghei sporozoites.

    • Compound Treatment: Add 5-alkoxy analogs (0.1 nM – 10 µM) 2 hours post-infection.

    • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Bioluminescence (luciferase activity) indicates parasite load.

  • Control: Primaquine (positive control), DMSO (negative).

Protocol B: Blood Stage Cross-Check (SYBR Green I)

While not the primary target, the compound must show moderate blood-stage activity to prevent recrudescence.

Methodology:

  • Culture: P. falciparum (strain 3D7 or Dd2) in human O+ erythrocytes (2% hematocrit).

  • Incubation: 72 hours with test compounds.

  • Lysis/Staining: Add Lysis Buffer containing SYBR Green I dye.

  • Detection: Fluorescence intensity (Ex 485 nm / Em 535 nm).

  • Metric: Calculate EC50.

Part 3: Toxicology & Safety Profiling (The Liability Screen)

This is the most critical section for 8-AQs. A potent compound is useless if it causes hemolysis.

Protocol C: Methemoglobin (MetHb) Formation Assay

Methemoglobinemia is a surrogate marker for the oxidative stress that drives hemolysis.

Rationale: 5-alkoxy derivatives should generate significantly less MetHb than Primaquine.

Step-by-Step Protocol:

  • Preparation: Isolate fresh human erythrocytes; wash 3x with PBS. Resuspend to 40% hematocrit.

  • Metabolic Supplementation: Add human liver microsomes (HLM) and NADPH regenerating system (to mimic in vivo activation). Without HLM, this assay is invalid for 8-AQs.

  • Incubation: Incubate erythrocytes + HLM + Compound (100 µM) for 3 hours at 37°C.

  • Measurement:

    • Lyse cells with water.

    • Measure absorbance at 630 nm (MetHb) and 540 nm (total Hb).

  • Calculation:

    
    
    (Where F is a spectrophotometric factor derived from pure MetHb standards).
    
Protocol D: Cytotoxicity (HepG2 & VERO)

General cytotoxicity must be distinguished from specific hemotoxicity.[3]

  • Cells: HepG2 (human liver) and VERO (monkey kidney).

  • Assay: MTT or Resazurin reduction assay after 72h exposure.

  • Selectivity Index (SI):

    
    
    
  • Target: SI > 100 is preferred; SI > 10 is the minimum cut-off.

Part 4: ADME & Stability

Protocol E: Microsomal Stability (Metabolic Blocking Verification)

This assay confirms if the 5-alkoxy group successfully blocks rapid metabolism.

  • System: Pooled Human Liver Microsomes (HLM).

  • Concentration: 1 µM test compound.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Success Criteria:

    
     minutes. If 
    
    
    
    min, the alkoxy group is likely being dealkylated (O-dealkylation), rendering the modification useless.

Part 5: Data Interpretation & Go/No-Go Criteria

The following decision matrix allows for rapid filtering of candidates.

ParameterAssayGo Criteria (Ideal)Caution (Review)No-Go (Stop)
Liver Stage Potency P. berghei LucEC50 < 100 nMEC50 100-500 nMEC50 > 1 µM
Blood Stage Potency P. falciparumEC50 < 500 nMEC50 500 nM - 2 µMInactive
Hemotoxicity Risk MetHb Formation< 5% of Total Hb5-10%> 10% (or > Primaquine)
Metabolic Stability HLM Intrinsic Clearance



Selectivity Index Cytotoxicity/Efficacy> 10010 - 100< 10
Screening Workflow Visualization

ScreeningWorkflow cluster_efficacy Phase 1: Efficacy cluster_safety Phase 2: Safety & Liability cluster_adme Phase 3: ADME Start 5-Alkoxy Analog Library LiverScreen Liver Stage Assay (P. berghei + Hepatocytes) Start->LiverScreen BloodScreen Blood Stage Assay (SYBR Green) Start->BloodScreen MetHb MetHb Assay (+ Microsomes) LiverScreen->MetHb EC50 < 500nM Cyto Cytotoxicity (HepG2) BloodScreen->Cyto MetStab Metabolic Stability (HLM) MetHb->MetStab Low MetHb Cyto->MetStab SI > 10 Decision Lead Candidate Selection MetStab->Decision Stable

Figure 2: Hierarchical screening workflow. Note that MetHb assessment is prioritized immediately after efficacy due to the high liability of this chemical class.

References

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4). Link

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs.[4] Current Opinion in Infectious Diseases, 19(6), 623-631. Link

  • Vangapandu, S., et al. (2003). 8-Aminoquinolines: a review of their synthesis and bioactivity. Medicinal Chemistry Research. Link

  • Pybus, B. S., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6.[1] Malaria Journal, 12, 212. Link

  • Marcsisin, S. R., et al. (2014). CYP2D6 metabolism of the 8-aminoquinoline antimalarial tafenoquine: enantioselective metabolic activation and identification of primary metabolites. Antimicrobial Agents and Chemotherapy. Link

Sources

Foundational

discovery and history of 8-aminoquinoline compounds

Executive Summary The 8-aminoquinoline (8-AQ) class represents the cornerstone of "radical cure" in malaria chemotherapy—the ability to eradicate dormant hepatic hypnozoites of Plasmodium vivax and Plasmodium ovale. Desp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-aminoquinoline (8-AQ) class represents the cornerstone of "radical cure" in malaria chemotherapy—the ability to eradicate dormant hepatic hypnozoites of Plasmodium vivax and Plasmodium ovale. Despite their discovery nearly a century ago, they remain the only clinically approved class for this indication.[1] This technical guide analyzes the structural evolution from Pamaquine to Tafenoquine , elucidates the critical role of CYP2D6-mediated metabolism in both efficacy and hemolytic toxicity, and provides validated protocols for their synthesis and metabolic evaluation.[1]

The Synthetic Dawn: From Dye Chemistry to Pamaquine

The history of 8-AQs is inextricably linked to the birth of the synthetic pharmaceutical industry. Following Paul Ehrlich’s observation in 1891 that Methylene Blue possessed weak antimalarial activity, German chemists at Bayer sought to optimize this phenothiazine scaffold.[1]

  • The Structural Leap: In the 1920s, researchers hypothesized that the dialkylaminoalkyl side chain of Methylene Blue was the pharmacophore responsible for activity. They grafted this basic side chain onto a quinoline ring (inspired by quinine).[1]

  • Pamaquine (1926): The first synthetic antimalarial.[1][2] While effective against gametocytes and liver stages, it possessed a narrow therapeutic window and caused severe methemoglobinemia.[1]

  • The Lesson: Pamaquine established the Structure-Activity Relationship (SAR) rule that a basic side chain at the 8-position is essential for activity, but the specific length and amine substitution pattern dictate toxicity.

The War Effort & The Optimization of Primaquine

World War II cut off Allied access to Javanese quinine, triggering a massive US screening program (Project 523 equivalent).[1] Over 14,000 compounds were tested.[1]

  • The Candidate: Primaquine emerged as the superior analog.[1][3] It replaced the diethylamino side chain of Pamaquine with a primary amine, significantly improving the toxicity profile while maintaining efficacy against hypnozoites.[1]

  • The Clinical Standard: For over 60 years, a 14-day regimen of Primaquine has been the gold standard.[1] However, poor adherence to the long regimen and hemolysis in G6PD-deficient patients remained critical barriers.[1]

Comparative Data: The 8-AQ Evolution
FeaturePamaquine (1926)Primaquine (1950s)Tafenoquine (2018)
Side Chain Diethylamino-isopentylPrimary amino-pentylPrimary amino-pentyl
5-Position UnsubstitutedUnsubstitutedPhenoxy (Trifluoromethyl)
Half-Life (t1/2) ~2 hours4–7 hours14–15 days
Dosing Multiple daily (Toxic)Daily x 14 daysSingle Dose
Metabolism Rapid CYP450 clearanceRapid CYP2D6 clearanceSlow metabolism

Mechanism of Action: The CYP2D6 Axis

The mechanism of 8-AQs is unique and distinct from blood-stage schizonticides like chloroquine. It acts as a "prodrug" system dependent on host metabolism.[1]

The Metabolic Activation Pathway

Research confirms that the parent compound is inactive against hypnozoites.[1] Efficacy requires hydroxylation by Cytochrome P450 2D6 (CYP2D6) .[1]

  • Hydroxylation: CYP2D6 hydroxylates the quinoline ring at the 5-position, generating 5-hydroxyprimaquine .[1]

  • Quinone Formation: This unstable metabolite oxidizes to 5,6-ortho-quinone .[1]

  • Redox Cycling: The quinone undergoes redox cycling with cellular NADPH, generating a burst of Reactive Oxygen Species (ROS), specifically hydrogen peroxide (

    
    ) and superoxide anions.[1]
    
  • Target Engagement:

    • Parasite: The ROS overwhelm the mitochondrial antioxidant defense of the hypnozoite, causing membrane potential collapse and death.[1]

    • Host (Toxicity): In erythrocytes lacking Glucose-6-Phosphate Dehydrogenase (G6PD), NADPH cannot be regenerated.[1] The ROS cause lipid peroxidation of the red blood cell membrane, leading to acute hemolysis.[1]

Pathway Visualization

G Primaquine Primaquine (Parent Drug) HydroxyPQ 5-Hydroxyprimaquine (Unstable Metabolite) Primaquine->HydroxyPQ Metabolic Activation CYP2D6 CYP2D6 (Liver) CYP2D6->HydroxyPQ Catalyzes Quinone 5,6-Ortho-Quinone HydroxyPQ->Quinone Auto-oxidation RedoxCycle Redox Cycling (NADPH -> NADP+) Quinone->RedoxCycle RedoxCycle->Quinone Recycles ROS Reactive Oxygen Species (H2O2, Superoxide) RedoxCycle->ROS Generates Hypnozoite Hypnozoite Death (Mitochondrial Collapse) ROS->Hypnozoite Therapeutic Effect Hemolysis Hemolysis (In G6PD Deficient RBCs) ROS->Hemolysis Toxic Effect

Caption: The dual-edged mechanism of 8-aminoquinolines. CYP2D6 activation drives both the radical cure of malaria and the risk of hemolysis in G6PD-deficient patients.

The Modern Era: Tafenoquine and Chemical Stability

The development of Tafenoquine (WR-238605) by the Walter Reed Army Institute of Research (WRAIR) and GSK addressed the short half-life of Primaquine.

Key Chemical Innovation: The introduction of a 2-tert-butyl group (later optimized to other bulky groups) and eventually a 5-phenoxy substituent.

  • Metabolic Blockade: The 5-phenoxy group sterically and electronically hinders the rapid hydroxylation at the 5-position.

  • Lipophilicity: The trifluoromethyl group increases lipophilicity, expanding the volume of distribution.[1]

  • Result: The drug lingers in the body for weeks, allowing for a single-dose cure, though it still requires G6PD screening due to the eventual generation of oxidative metabolites.[1]

Experimental Protocols

Protocol A: Chemical Synthesis of Primaquine Analogues

Context: This protocol describes the classic attachment of the diamine side chain to the quinoline core, a critical step in 8-AQ library generation.

Reagents:

  • 6-Methoxy-8-aminoquinoline (Core scaffold)[4]

  • 1-Phthalimido-4-bromopentane (Protected side chain)

  • Hydrazine hydrate[1]

  • Ethanol/Triethylamine[1]

Workflow:

  • Alkylation:

    • Dissolve 6-methoxy-8-aminoquinoline (1.0 eq) in ethanol.

    • Add 1-phthalimido-4-bromopentane (1.2 eq) and triethylamine (2.0 eq).

    • Reflux at 80°C for 24–48 hours under

      
       atmosphere.[1] Monitor by TLC (formation of yellow precipitate often occurs).[1]
      
    • Validation: Mass spectrometry should show the M+ adduct of the phthalimido-protected intermediate.

  • Deprotection (Ing-Manske Procedure):

    • Suspend the intermediate in ethanol.

    • Add Hydrazine hydrate (5.0 eq).[1] Reflux for 4 hours.

    • Cool to room temperature.[1] A white precipitate (phthalhydrazide) will form.[1]

    • Filter off the solid.[1]

  • Purification:

    • Concentrate the filtrate.[1]

    • Dissolve residue in DCM, wash with 10% NaOH (to remove residual phthalhydrazide) and brine.[1]

    • Convert to diphosphate salt using phosphoric acid in methanol for stability.[1]

Protocol B: In Vitro Metabolic Stability Assay (CYP2D6)

Context: Since 8-AQs are prodrugs, assessing their conversion rate by CYP2D6 is vital for predicting efficacy.[1]

Materials:

  • Recombinant Human CYP2D6 Supersomes™

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)

  • Phosphate Buffer (100 mM, pH 7.4)

Step-by-Step:

  • Preparation: Prepare a master mix containing phosphate buffer and CYP2D6 supersomes (final protein conc. 20 pmol/mL).[1] Pre-incubate at 37°C for 5 mins.

  • Initiation: Add the test 8-AQ compound (final conc. 1 µM). Initiate reaction by adding the NADPH regenerating system.[1]

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense aliquot into ice-cold Acetonitrile containing an internal standard (e.g., Propranolol) to precipitate proteins.[1]

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.[1]

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Self-Validation Check: Include a positive control (Dextromethorphan) which must show high turnover (>80% depletion in 30 min) to validate enzyme activity.

References

  • Schulemann, W. (1932).[1] Synthetic Anti-Malarial Preparations.[1][2][5][6][7] Proceedings of the Royal Society of Medicine. Link

  • Baird, J. K., & Hoffman, S. L. (2004).[1] Primaquine therapy for malaria. Clinical Infectious Diseases. Link

  • Potter, B. M., et al. (2019).[1] Determination of Cytochrome P450 Isoenzyme 2D6 (CYP2D6) Genotypes and Pharmacogenomic Impact on Primaquine Metabolism. Clinical Infectious Diseases. Link

  • Llanos-Cuentas, A., et al. (2019).[1][8] Tafenoquine plus Chloroquine for the Treatment and Relapse Prevention of Plasmodium vivax Malaria (DETECTIVE): a Multicentre, Double-Blind, Randomised, Phase 2b Dose-Selection Study.[1] The Lancet.[1] Link

  • Vale, N., et al. (2009).[1] Primaquine: A review of its biological actions and chemical modifications. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 5-Isopropoxyquinolin-8-amine from 8-Hydroxyquinoline

Application Note: AN-SYN-8HQ-5ISO Executive Summary & Strategic Rationale Target Molecule: 5-Isopropoxyquinolin-8-amine Starting Material: 8-Hydroxyquinoline (8-HQ) Core Challenge: Orthogonal functionalization of the qui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-8HQ-5ISO

Executive Summary & Strategic Rationale

Target Molecule: 5-Isopropoxyquinolin-8-amine Starting Material: 8-Hydroxyquinoline (8-HQ) Core Challenge: Orthogonal functionalization of the quinoline scaffold.

The synthesis of 5-isopropoxyquinolin-8-amine from 8-hydroxyquinoline presents a distinct regiochemical challenge. The starting material contains an oxygen functionality at the C8 position, while the target requires a nitrogen functionality at C8 and an oxygen ether linkage at C5.

Direct electrophilic substitution on 8-HQ typically targets the C5 and C7 positions due to the activating phenolic hydroxyl group.[1] However, converting the C8-hydroxyl to a C8-amine (phenolic to aniline conversion) while simultaneously installing a C5-alkoxy group requires a multi-step strategy involving protection , metal-catalyzed cross-coupling , and functional group interconversion (FGI) .

This protocol outlines a high-fidelity, reproducible pathway utilizing Palladium-catalyzed Buchwald-Hartwig amination and C-O coupling technologies, ensuring high regioselectivity and yield.

Retrosynthetic Analysis

To achieve the target structure, we must disconnect the molecule at two key junctions:

  • C8-N Bond: Formed via Pd-catalyzed amination of an activated phenol derivative (Triflate).

  • C5-O Bond: Formed via Pd-catalyzed C-O coupling or nucleophilic aromatic substitution on a halogenated intermediate.

Logical Pathway: Target


5-Isopropoxy-8-quinolinyl triflate

5-Isopropoxy-8-hydroxyquinoline

5-Bromo-8-hydroxyquinoline

8-Hydroxyquinoline

Detailed Experimental Protocol

Phase 1: Regioselective Bromination

Objective: Install a reactive handle at the C5 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The C8-OH strongly directs the incoming electrophile to the para position (C5).[1]

  • Reagents: 8-Hydroxyquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.

  • Conditions: 0°C to Room Temperature (RT), 2 hours.

Protocol:

  • Dissolve 8-hydroxyquinoline (14.5 g, 100 mmol) in DCM (150 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes to avoid di-bromination at C7.

  • Allow the reaction to warm to RT and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with water (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol to yield 5-bromo-8-hydroxyquinoline .

    • Expected Yield: 85-90%

    • Appearance: Off-white solid.

Phase 2: Orthogonal Protection (C8)

Objective: Mask the C8-phenol to prevent interference during C5-coupling. Reagents: Benzyl bromide (BnBr), K₂CO₃, DMF.

Protocol:

  • Suspend 5-bromo-8-hydroxyquinoline (22.4 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in DMF (100 mL).

  • Add Benzyl bromide (12 mL, 100 mmol) dropwise.

  • Stir at 60°C for 4 hours.

  • Workup: Pour into ice water. Filter the precipitate.[2][3][4]

  • Product: 5-Bromo-8-(benzyloxy)quinoline .

Phase 3: C5-Etherification (Buchwald-Hartwig C-O Coupling)

Objective: Convert the C5-Bromide to C5-Isopropoxide. Rationale: Classical nucleophilic substitution is difficult on electron-rich rings. Pd-catalysis enables this transformation under mild conditions.

  • Reagents: 5-Bromo-8-(benzyloxy)quinoline (1.0 eq), Isopropanol (2.0 eq), Pd(OAc)₂ (2 mol%), RockPhos or BINAP (4 mol%), Cs₂CO₃ (1.5 eq).

  • Solvent: Toluene (anhydrous).

Protocol:

  • In a glovebox or under Argon, charge a pressure tube with the substrate (10 mmol), Cs₂CO₃ (15 mmol), Pd(OAc)₂ (0.2 mmol), and Ligand (0.4 mmol).

  • Add Toluene (20 mL) and Isopropanol (20 mmol).

  • Seal and heat to 90°C for 12-16 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (SiO₂).

  • Product: 5-Isopropoxy-8-(benzyloxy)quinoline .

Phase 4: Deprotection & Activation (C8-OH C8-OTf)

Objective: Reveal the C8-OH and convert it to a Triflate (pseudo-halide) for amination.

Step A: Hydrogenolysis

  • Dissolve the intermediate in MeOH/EtOAc. Add 10% Pd/C catalyst.[5]

  • Stir under H₂ atmosphere (balloon) for 4 hours.

  • Filter and concentrate to yield 5-Isopropoxy-8-hydroxyquinoline .

Step B: Triflation

  • Dissolve 5-Isopropoxy-8-hydroxyquinoline (10 mmol) in dry DCM (30 mL) with Pyridine (20 mmol) at 0°C.

  • Add Triflic anhydride (Tf₂O, 12 mmol) dropwise.

  • Stir at 0°C for 1 hour.

  • Workup: Wash with cold 1M HCl (rapidly), then NaHCO₃. Dry and concentrate.

  • Product: 5-Isopropoxyquinolin-8-yl trifluoromethanesulfonate .

Phase 5: C8-Amination (Buchwald-Hartwig)

Objective: Install the final amine group. Reagents: Triflate intermediate, Benzophenone Imine (Ammonia surrogate), Pd₂(dba)₃, BINAP, Cs₂CO₃.

Protocol:

  • Combine Triflate (5 mmol), Benzophenone Imine (6 mmol), Pd₂(dba)₃ (0.1 mmol), BINAP (0.2 mmol), and Cs₂CO₃ (7 mmol) in Toluene.

  • Heat at 100°C for 12 hours.

  • Hydrolysis: Cool to RT. Add 1M HCl (10 mL) and stir for 1 hour (cleaves the imine).

  • Neutralization: Basify with NaOH to pH 9. Extract with DCM.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Final Product: 5-Isopropoxyquinolin-8-amine .

Process Visualization (Pathway Diagram)

SynthesisPathway Start 8-Hydroxyquinoline (Starting Material) Inter1 5-Bromo-8-hydroxyquinoline Start->Inter1 NBS, DCM 0°C (Regioselective Bromination) Inter2 5-Bromo-8-(benzyloxy)quinoline (Protected) Inter1->Inter2 BnBr, K2CO3 DMF (Protection) Inter3 5-Isopropoxy-8-(benzyloxy)quinoline Inter2->Inter3 iPrOH, Pd(OAc)2, Ligand (Buchwald C-O Coupling) Inter4 5-Isopropoxy-8-hydroxyquinoline Inter3->Inter4 H2, Pd/C (Deprotection) Inter5 5-Isopropoxyquinolin-8-yl triflate (Activated) Inter4->Inter5 Tf2O, Pyridine (Activation) Target 5-Isopropoxyquinolin-8-amine (Final Target) Inter5->Target 1. Benzophenone Imine, Pd-Cat 2. HCl Hydrolysis (Amination)

Caption: Step-by-step synthetic pathway transforming 8-Hydroxyquinoline to 5-Isopropoxyquinolin-8-amine via regioselective bromination and orthogonal Pd-catalyzed couplings.

Data Summary & Critical Parameters

Reaction Parameters Table
StepTransformationCritical ReagentSolventTemp (°C)Yield TargetKey Risk Factor
1 Bromination (C5)NBSDCM0

25
85-90%Over-bromination at C7 if NBS excess > 1.05 eq.
2 Protection (C8)Benzyl BromideDMF6095%Incomplete reaction; monitor by TLC.
3 Etherification (C5)Isopropanol / Pd-CatToluene9070-80%

-Hydride elimination of Isopropyl-Pd species. Use electron-rich bulky ligands (RockPhos).
4 DeprotectionH₂ / Pd/CMeOH2595%Over-reduction of the pyridine ring (rare under mild conditions).
5 ActivationTriflic AnhydrideDCM085%Hydrolysis of Tf₂O; ensure anhydrous conditions.
6 Amination (C8)Benzophenone ImineToluene10075%Catalyst poisoning; use degassed solvents.
Analytical Verification (Expected Data)
  • 1H NMR (Target):

    • Isopropoxy Group: Septet at

      
       4.6 ppm (1H), Doublet at 
      
      
      
      1.4 ppm (6H).
    • Amine: Broad singlet at

      
       4.0-5.0 ppm (2H, exchangeable with D₂O).
      
    • Quinoline Protons: Distinct pattern for C2, C3, C4, C6, C7 protons. C6 and C7 will appear as doublets (ortho-coupling) due to substitution at C5 and C8.

References

  • Regioselective Halogenation of 8-Hydroxyquinoline: Gershon, H., et al. "Reinvestigation of the halogenation of 8-quinolinol and its 5-alkyl derivatives." Journal of Medicinal Chemistry, 1972.

  • Buchwald-Hartwig C-O Coupling (Ethers): Burgos, C. H., et al. "Palladium-Catalyzed Synthesis of Aryl Ethers." Angewandte Chemie International Edition, 2006.

  • Conversion of Phenols to Anilines via Triflates: Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Triflates." Journal of Organic Chemistry, 1997.

  • Synthesis of 8-Aminoquinolines (General Methodology): Vangapandu, S., et al. "8-Aminoquinolines: A Review of their Synthesis and Anti-Malarial Activity." Medicinal Chemistry, 2020.[4][6]

Sources

Application

Application Note: High-Performance C–H Functionalization using 5-Isopropoxyquinolin-8-amine (IPQ)

This guide details the application of 5-Isopropoxyquinolin-8-amine (IPQ) , a specialized Directing Auxiliary (Ligand) used primarily in transition-metal-catalyzed C–H functionalization. While often referred to loosely as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 5-Isopropoxyquinolin-8-amine (IPQ) , a specialized Directing Auxiliary (Ligand) used primarily in transition-metal-catalyzed C–H functionalization.

While often referred to loosely as a "ligand," IPQ functions technically as a removable bidentate directing group (DG) . It attaches transiently to a substrate (typically a carboxylic acid) to form an amide. The quinoline nitrogen and the amide nitrogen then chelate the metal catalyst (Pd, Ni, Co), positioning it to activate a specific, remote C–H bond.

The 5-isopropoxy substituent is a critical optimization over the standard 8-aminoquinoline (AQ) and 5-methoxy-8-aminoquinoline (MQ). It provides enhanced lipophilicity (improving solubility for complex, non-polar drug intermediates) and electron-donating properties that facilitate milder oxidative removal of the auxiliary post-catalysis.

Executive Summary
  • Molecule: 5-Isopropoxyquinolin-8-amine (IPQ).

  • Role: Bidentate (N,N) Directing Auxiliary / Transient Ligand.

  • Primary Application: Site-selective C(sp³)–H and C(sp²)–H functionalization (Arylation, Alkylation, Fluorination).

  • Key Advantage: The 5-isopropoxy group enhances solubility in non-polar solvents (toluene, trifluorotoluene) and enables mild oxidative cleavage (using CAN) compared to the harsh conditions required for unsubstituted 8-aminoquinoline.

Mechanistic Principles

IPQ operates via a chelation-assisted mechanism . Upon amide formation with the substrate, the quinoline nitrogen (


) and the deprotonated amide nitrogen (

) form a rigid 5-membered metallacycle with the catalyst.
  • Electronic Effect: The 5-isopropoxy group (

    
    ) is a strong electron donor (
    
    
    
    effect). This increases electron density on the quinoline ring and the coordinated metal center, stabilizing high-valent intermediates (e.g., Ni
    
    
    /Ni
    
    
    or Pd
    
    
    ) often required for difficult C(sp³)–H activation steps.
  • Steric/Solubility Effect: The bulky isopropyl group disrupts

    
    -stacking interactions common in planar quinolines, significantly improving the solubility of the substrate-auxiliary complex in organic solvents.
    
Visualizing the Catalytic Cycle

The following diagram illustrates the role of IPQ in a Nickel-catalyzed C(sp³)–H alkylation cycle.

G Substrate Substrate-IPQ Amide (Pre-Ligand) Coordination 1. Coordination (N,N-Bidentate Chelation) Substrate->Coordination + Ni(cod)2 OxAdd 2. Oxidative Addition (R-X + Ni(0) -> Ni(II)) Coordination->OxAdd CHActivation 3. C-H Activation (Concerted Metalation-Deprotonation) OxAdd->CHActivation Rate Limiting Step RedElim 4. Reductive Elimination (C-C Bond Formation) CHActivation->RedElim Product Functionalized Product (Still attached to IPQ) RedElim->Product Regenerate Ni(0) Product->Substrate Next Cycle

Figure 1: Catalytic cycle showing the transient ligation of Nickel by the IPQ-substrate conjugate.

Experimental Protocols
Phase 1: Installation of the IPQ Auxiliary

Before catalysis, IPQ must be coupled to the carboxylic acid substrate.

  • Reagents: Substrate Acid (1.0 equiv), 5-Isopropoxyquinolin-8-amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF or CH₂Cl₂.

Step-by-Step:

  • Dissolve the carboxylic acid substrate in dry DMF (0.2 M).

  • Add DIPEA and stir for 5 minutes at Room Temperature (RT).

  • Add HATU and stir for 10 minutes to activate the acid.

  • Add 5-Isopropoxyquinolin-8-amine in one portion.

  • Stir at RT for 4–12 hours (monitor by TLC/LCMS).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is the Substrate-IPQ Amide .

Phase 2: Catalytic C(sp³)–H Alkylation (Nickel-Catalyzed)

This protocol targets the


-C(sp³)–H bond of aliphatic amides.[1]

Table 1: Reaction Components

ComponentRoleSpecificationStoichiometry
Substrate-IPQ Reactant/LigandDry, >98% purity1.0 equiv (0.2 mmol)
Alkyl Iodide (R-I) Coupling PartnerPrimary iodides preferred2.0–3.0 equiv
Ni(cod)₂ Catalyst PrecursorStored in Glovebox10 mol%
PPh₃ Ancillary LigandOptional (modulates Ni)20 mol%
Na₂CO₃ BaseAnhydrous, micronized2.0 equiv
Solvent MediumPhCF₃ or Toluene0.1 M

Protocol:

  • Setup (Glovebox): In a nitrogen-filled glovebox, charge a screw-cap vial with Substrate-IPQ (1.0 equiv), Na₂CO₃ (2.0 equiv), and PPh₃ (20 mol%).

  • Add Ni(cod)₂ (10 mol%). Note: Ni(cod)₂ is extremely air-sensitive; handle strictly under inert atmosphere.

  • Add the solvent (PhCF₃) and the Alkyl Iodide (2.0 equiv).

  • Reaction: Seal the vial tightly with a PTFE-lined cap. Remove from glovebox.

  • Stir at 100–120 °C for 16–24 hours in a heating block.

  • Workup: Cool to RT. Filter through a short pad of Celite (eluting with CH₂Cl₂). Concentrate the filtrate.

  • Purification: Purify via column chromatography.

Phase 3: Removal of the IPQ Auxiliary

The 5-isopropoxy group allows for mild oxidative removal using Cerium(IV) Ammonium Nitrate (CAN), regenerating the carboxylic acid or forming a methyl ester depending on the solvent.

Method A: Oxidative Hydrolysis (to Acid)

  • Dissolve the functionalized Substrate-IPQ (1.0 equiv) in MeCN/H₂O (4:1) .

  • Cool to 0 °C.

  • Add CAN (3.0 equiv) dropwise as a solution in water.

  • Stir at 0 °C to RT for 2–4 hours. The solution will turn orange/red.

  • Workup: Extract with EtOAc. Wash the organic layer with 10% Na₂SO₃ (to quench oxidant) and 1N HCl (to remove quinoline byproducts).

  • Result: Free carboxylic acid product.

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure Ni(cod)₂ is yellow (not white/green). Use strictly anhydrous solvents.
Substrate Insolubility Ligand StackingSwitch solvent to PhCF₃ (Trifluorotoluene) . The 5-isopropoxy group is designed for this solvent.
C-H Activation at Wrong Site Steric CrowdingIPQ prefers primary

-C-H bonds. Secondary sites are slower. Increase Temp to 140 °C.
Incomplete Removal (Step 3) Oxidant ConsumptionIncrease CAN to 4.0–5.0 equiv. Ensure efficient stirring (biphasic mixture).
Workflow Visualization

The complete lifecycle of the IPQ auxiliary in drug synthesis.

Workflow Start Carboxylic Acid (Starting Material) Install Step 1: Installation (+ IPQ, HATU) Start->Install Intermediate Substrate-IPQ (Directing Amide) Install->Intermediate Catalysis Step 2: Catalysis (Ni/Pd, R-X) Intermediate->Catalysis Funct_Int Functionalized Substrate-IPQ Catalysis->Funct_Int Remove Step 3: Removal (+ CAN or SmI2) Funct_Int->Remove Final Final Product (Acid/Ester) Remove->Final

Figure 2: The "Install-Activate-Remove" workflow using IPQ as a traceless auxiliary.

References
  • Daugulis, O. et al. "8-Aminoquinoline Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds." Chem. Eur. J., 2013.[2]

  • Chen, G. et al. "Palladium-Catalyzed Alkylation of Unactivated C(sp3)-H Bonds with Alkyl Iodides via 5-Methoxy-8-aminoquinoline Directing Group." Angew.[3] Chem. Int. Ed., 2013.[2]

  • Billard, T. et al. "Vinylic Trifluoromethylselenolation via Pd-Catalyzed C-H Activation using 5-Methoxy-8-aminoquinoline."[4] Chem. Eur. J., 2022.

  • Bull, J. A. et al. "Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation." Org.[2][3][4][5] Lett., 2016.

Sources

Method

Application Notes and Protocols: 5-Isopropoxyquinolin-8-amine as a Fluorescent Probe for Metal Ions

Introduction: The Critical Role of Metal Ion Detection and the Promise of Quinoline-Based Fluorescent Probes The precise detection and quantification of metal ions are of paramount importance across diverse scientific di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metal Ion Detection and the Promise of Quinoline-Based Fluorescent Probes

The precise detection and quantification of metal ions are of paramount importance across diverse scientific disciplines, including environmental monitoring, clinical diagnostics, and drug development.[1] Metal ions play a dual role in biological systems; they are essential for numerous physiological processes but can be toxic at elevated concentrations.[2] Consequently, the development of sensitive and selective methods for their detection is a significant area of research. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time monitoring in living systems.[3]

Among the various classes of fluorophores, quinoline and its derivatives have garnered considerable attention for the design of metal ion probes.[4] The rigid, bicyclic aromatic structure of the quinoline scaffold provides a robust platform with favorable photophysical properties.[5] Specifically, 8-aminoquinoline and its derivatives have been extensively investigated as potent metal ion chelators, forming stable complexes that often result in a significant change in their fluorescent properties.[4][6]

This application note provides a detailed guide to the use of 5-isopropoxyquinolin-8-amine as a fluorescent probe for the detection of metal ions. Due to the limited availability of specific experimental data for this particular derivative in the current literature, this document will leverage the well-established principles and protocols of a closely related and extensively studied 8-aminoquinoline derivative as a representative model. The potential influence of the 5-isopropoxy substituent will be discussed from a chemical principles perspective. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize quinoline-based fluorescent probes for metal ion analysis.

Scientific Foundation: The 8-Aminoquinoline Pharmacophore

The efficacy of 8-aminoquinoline derivatives as fluorescent metal ion sensors is rooted in their unique molecular architecture. The nitrogen atom of the quinoline ring and the nitrogen atom of the amino group at the 8-position form a bidentate chelation site that can selectively bind with various metal ions.[7] This binding event perturbs the electronic structure of the fluorophore, leading to a measurable change in its fluorescence output.

Two primary mechanisms govern the fluorescence response of 8-aminoquinoline-based probes upon metal ion coordination:

  • Chelation-Enhanced Fluorescence (CHEF): In the free ligand, the lone pair of electrons on the amino nitrogen can quench the fluorescence of the quinoline ring through a photoinduced electron transfer (PET) process. Upon chelation with a metal ion, this lone pair becomes engaged in the coordinate bond, inhibiting the PET process and leading to a significant enhancement of the fluorescence intensity (a "turn-on" response).[7]

  • Photoinduced Electron Transfer (PET): In some designs, the metal ion itself can act as a quencher. The binding of a paramagnetic metal ion, for instance, can provide a pathway for non-radiative decay of the excited state, leading to fluorescence quenching (a "turn-off" response).[8]

The introduction of a substituent at the 5-position of the quinoline ring, such as an isopropoxy group, is anticipated to modulate the electronic and photophysical properties of the probe. The isopropoxy group is an electron-donating group, which can be expected to increase the electron density of the quinoline ring system. This may lead to a red-shift in the absorption and emission spectra and potentially influence the binding affinity and selectivity of the probe for different metal ions.

Synthesis of 5-Isopropoxyquinolin-8-amine

The synthesis of 5-isopropoxyquinolin-8-amine can be approached through a multi-step synthetic route, starting from commercially available precursors. A plausible synthetic pathway is outlined below.

A 5-Nitro-8-hydroxyquinoline B 8-Hydroxy-5-nitroquinoline Isopropyl Ether A->B Isopropylation (Isopropyl bromide, K2CO3, DMF) C 5-Isopropoxyquinolin-8-amine B->C Reduction of Nitro Group (e.g., Pd/C, H2 or SnCl2/HCl)

Caption: Plausible synthetic route for 5-isopropoxyquinolin-8-amine.

Protocol for Synthesis:

  • Isopropylation of 5-Nitro-8-hydroxyquinoline:

    • To a solution of 5-nitro-8-hydroxyquinoline in a suitable polar aprotic solvent such as dimethylformamide (DMF), add an excess of anhydrous potassium carbonate (K₂CO₃).

    • To this suspension, add isopropyl bromide dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

    • After cooling, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 8-hydroxy-5-nitroquinoline isopropyl ether.

  • Reduction of the Nitro Group:

    • Dissolve the 8-hydroxy-5-nitroquinoline isopropyl ether in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on charcoal (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.

    • Alternatively, the reduction can be carried out using a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting 5-isopropoxyquinolin-8-amine by column chromatography or recrystallization.

Experimental Protocols for Metal Ion Detection

The following protocols are based on the general procedures for using 8-aminoquinoline derivatives as fluorescent probes for metal ion detection. Researchers should optimize these protocols for their specific experimental setup and requirements.

Materials and Reagents
  • 5-Isopropoxyquinolin-8-amine (synthesized as described above)

  • Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₂, NiCl₂, CoCl₂, CaCl₂, MgCl₂, etc.) in deionized water or a suitable buffer.

  • Organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO) of spectroscopic grade.

  • Buffer solutions (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Preparation of Stock Solutions
  • Probe Stock Solution: Prepare a stock solution of 5-isopropoxyquinolin-8-amine (e.g., 1 mM) in a suitable organic solvent such as ethanol or DMSO. Store this solution in the dark to prevent photodegradation.

  • Metal Ion Stock Solutions: Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.

Protocol for Fluorescence Titration

This protocol is designed to determine the binding affinity and stoichiometry of the probe with a specific metal ion.

cluster_prep Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Probe Solution (e.g., 10 µM in buffer) B Add increasing aliquots of Metal Ion Stock Solution A->B C Incubate for a short period (e.g., 5 min) B->C D Record Fluorescence Spectrum (at appropriate λex) C->D E Plot Fluorescence Intensity vs. [Metal Ion] D->E F Determine Binding Constant (Ka) and Stoichiometry E->F

Caption: Workflow for fluorescence titration experiment.

  • Prepare the Probe Solution: In a quartz cuvette, prepare a solution of 5-isopropoxyquinolin-8-amine at a fixed concentration (e.g., 10 µM) in a buffered solution (e.g., 10 mM HEPES, pH 7.4) with a small percentage of organic co-solvent (e.g., 1% ethanol) to ensure solubility.

  • Record the Initial Spectrum: Record the fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength (λex).

  • Titration with Metal Ion: Add small aliquots of the metal ion stock solution to the cuvette, ensuring thorough mixing after each addition.

  • Record Spectra after Each Addition: After a short incubation period (e.g., 2-5 minutes) to allow for complexation, record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion. The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation for a 1:1 binding stoichiometry). The stoichiometry of the complex can be determined using a Job's plot.

Protocol for Selectivity Study

This protocol assesses the specificity of the probe for a particular metal ion in the presence of other competing ions.

  • Prepare Solutions: Prepare a series of solutions containing the probe (e.g., 10 µM) and a fixed concentration of the target metal ion (e.g., 2 equivalents). To each of these solutions, add a significant excess (e.g., 10-100 equivalents) of a different, potentially interfering metal ion.

  • Control Solutions: Prepare control solutions containing the probe alone and the probe with only the interfering metal ions.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions.

  • Analyze Results: Compare the fluorescence response of the probe to the target metal ion in the presence and absence of interfering ions. A minimal change in the fluorescence signal in the presence of other metal ions indicates high selectivity.

Data Presentation and Analysis

The performance of a fluorescent probe is characterized by several key parameters, which should be systematically determined and presented.

ParameterDescriptionTypical Values for 8-Aminoquinoline Derivatives
λex (nm) Maximum Excitation Wavelength350 - 450
λem (nm) Maximum Emission Wavelength450 - 550
Quantum Yield (Φ) Efficiency of fluorescence emission0.1 - 0.8 (in the bound state)
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Micromolar (µM) to Nanomolar (nM) range
Binding Constant (Ka) A measure of the affinity between the probe and the metal ion.10⁴ - 10⁷ M⁻¹
Stoichiometry The ratio in which the probe and metal ion bind.1:1 or 2:1 (Probe:Metal)

Mechanism of Action: A Visual Representation

The interaction of 5-isopropoxyquinolin-8-amine with a metal ion (Mⁿ⁺) and the subsequent fluorescence "turn-on" via the CHEF mechanism can be visualized as follows:

cluster_free Free Probe (Low Fluorescence) cluster_bound Probe-Metal Complex (High Fluorescence) A Quinoline Fluorophore B Amino Group (Quencher) A->B Photoinduced Electron Transfer (PET) (Fluorescence Quenching) E Metal Ion (Mⁿ⁺) C Quinoline Fluorophore D Amino Group D->E F Fluorescence 'Turn-On' E->F Inhibition of PET (CHEF Effect)

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Conclusion and Future Perspectives

While direct experimental data for 5-isopropoxyquinolin-8-amine as a fluorescent probe for metal ions is not yet widely available, the foundational chemistry of the 8-aminoquinoline scaffold strongly suggests its potential as a valuable analytical tool. The protocols and principles outlined in this application note provide a robust framework for researchers to synthesize, characterize, and apply this and similar derivatives for the sensitive and selective detection of metal ions. The electron-donating isopropoxy group may offer advantages in terms of tuning the photophysical properties and enhancing the binding affinity of the probe.

Future research should focus on the systematic evaluation of 5-isopropoxyquinolin-8-amine and other 5-alkoxy-8-aminoquinoline derivatives. Key areas of investigation include a comprehensive assessment of their selectivity towards a broad range of metal ions, determination of their quantum yields and detection limits, and elucidation of the precise mechanisms of their fluorescence response. Such studies will undoubtedly contribute to the development of the next generation of highly efficient and selective fluorescent probes for applications in chemistry, biology, and medicine.

References

  • Aoki, S., et al. (2006). A new cyclen-based Zn2+ chemosensor having an 8-hydroxy-5-N and N-dimethylaminosulfonylquinoline unit on the side chain. Unpublished work, summarized in a review.
  • Cai, C.-H., Wang, H.-L., & Man, R.-J. (2021). Monitoring of Fe (II) ions in living cells using a novel quinoline-derived fluorescent probe. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 255, 119729.
  • Fabbrizzi, L., et al. (1998). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research, Synopses, (5), 254-255.
  • Kim, H. N., Lee, M. H., Kim, H. J., Kim, J. S., & Yoon, J. (2008). A new trend in fluorescent and colorimetric chemosensors for ions. Chemical Society Reviews, 37(8), 1465-1472.
  • Li, Y., et al. (2021). A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. Frontiers in Chemistry, 9, 735048.
  • Liu, Y., et al. (2019). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences, 18(11), 2736-2743.
  • Mazumder, A., et al. (2018). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Molecules, 23(11), 2949.
  • Nolan, E. M., & Lippard, S. J. (2008). Tools and tactics for the study of zinc signals.
  • Rohini, R., Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473.
  • Saadeh, H. A., et al. (2019). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 11(4), 1-15.
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3), 000537.
  • Syamimi Mohamad, N., et al. (2021).
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Wang, B., & Anslyn, E. V. (2011).
  • Xiang, Y., & Tong, A. (2006). A new 8-hydroxyquinoline-based fluorescent chemosensor for zinc ion.
  • Xu, Z., et al. (2013). 8-Aminoquinoline-based Ratiometric Zinc Probe: Unexpected Binding Mode and Its Application in Living Cells. Organic Letters, 15(13), 3354-3357.
  • Zhang, X., et al. (2008). A new water-soluble and ratiometric chemosensor based on 8-aminoquinoline for zinc ion. Tetrahedron Letters, 49(32), 4735-4738.
  • Zhou, Y., & Yoon, J. (2012). Recent progress in fluorescent and colorimetric chemosensors for detection of amino acids. Chemical Society Reviews, 41(1), 52-67.

Sources

Application

Application Note: Strategic Utilization of 5-Isopropoxyquinolin-8-amine in Next-Generation Antimalarial Design

Abstract & Strategic Rationale The 8-aminoquinoline (8-AQ) scaffold remains the cornerstone of radical cure antimalarial therapy, capable of eliminating latent hepatic hypnozoites (P. vivax, P.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 8-aminoquinoline (8-AQ) scaffold remains the cornerstone of radical cure antimalarial therapy, capable of eliminating latent hepatic hypnozoites (P. vivax, P. ovale) and blocking transmission via gametocytocidal activity (P. falciparum). However, the clinical utility of classical 8-AQs (e.g., Primaquine) is severely limited by hemolytic toxicity in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][2]

5-Isopropoxyquinolin-8-amine represents a critical "metabolic blocking" pharmacophore. By introducing an isopropoxy group at the C5 position, researchers can sterically and electronically occlude the primary site of metabolic activation (CYP2D6-mediated 5-hydroxylation). This modification is designed to prevent the formation of the hemotoxic 5,6-ortho-quinone species while retaining the parasiticidal efficacy associated with the quinoline core.

This guide details the synthesis, biological validation, and metabolic stability profiling of 5-Isopropoxyquinolin-8-amine derivatives.

Mechanism of Action: The "Metabolic Switch"

To understand the utility of 5-Isopropoxyquinolin-8-amine, one must understand the failure mode of its predecessors.

The Toxicity Pathway (Primaquine)

Classic 8-AQs undergo hydroxylation at the C5 position by CYP2D6. The resulting 5-hydroxy metabolite rapidly oxidizes to a 5,6-quinone-imine. This reactive intermediate undergoes redox cycling, generating superoxide anions and hydrogen peroxide, which overwhelm the antioxidant capacity of G6PD-deficient erythrocytes, causing hemolysis.

The 5-Isopropoxy Solution

Substituting the C5 position with an isopropoxy group serves two functions:

  • Metabolic Blockade: It prevents hydroxylation at C5, forcing metabolism down safer pathways (e.g., side-chain oxidation or glucuronidation).

  • Lipophilicity Modulation: The isopropyl group increases LogP, potentially enhancing passive transport across the parasitic membrane.

Visualization: Metabolic Divergence

The following diagram illustrates how the 5-isopropoxy substitution alters the metabolic fate of the drug.

MetabolicDivergence Primaquine Primaquine (Unsubstituted C5) CYP2D6 CYP2D6 Metabolism Primaquine->CYP2D6 Parasite Parasite Clearance (Hypnozoite Death) Primaquine->Parasite IsoProp 5-Isopropoxy Analog (Blocked C5) IsoProp->CYP2D6  Steric Hindrance   StableMet Stable Metabolites (Glucuronidation/N-dealkylation) IsoProp->StableMet  Alternative Metabolism   IsoProp->Parasite  Retained Efficacy   Quinone 5,6-Ortho-Quinone (Toxic Intermediate) CYP2D6->Quinone  5-Hydroxylation   ROS ROS Generation (Hemolysis) Quinone->ROS  Redox Cycling  

Figure 1: Mechanism of metabolic diversion. The 5-isopropoxy group prevents the formation of the toxic quinone species responsible for hemolysis.

Chemical Synthesis Protocol

This protocol describes the synthesis of the 5-Isopropoxyquinolin-8-amine core and its subsequent coupling to a standard diamine side chain (a critical step for antimalarial activity).

Reagents Required[3][4][5][6]
  • 5-Hydroxy-8-nitroquinoline (Starting Material)

  • 2-Bromopropane

  • Potassium Carbonate (

    
    )[3]
    
  • Dimethylformamide (DMF)

  • Palladium on Carbon (10% Pd/C)

  • Hydrazine hydrate or Hydrogen gas (

    
    )
    
  • Succinic anhydride (for side chain activation, if applicable)

Step-by-Step Methodology
Stage 1: O-Alkylation (Installation of the Isopropoxy Group)
  • Dissolution: Dissolve 5-hydroxy-8-nitroquinoline (1.0 eq) in anhydrous DMF (10 mL/g) under an argon atmosphere.

  • Base Addition: Add anhydrous

    
     (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add 2-bromopropane (1.5 eq).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The starting material spot (lower Rf) should disappear, replaced by the O-alkylated product (higher Rf).

  • Workup: Pour into ice water. Filter the yellow precipitate, wash with water, and dry under vacuum.

    • Yield Target: >85%[3]

    • Product: 5-Isopropoxy-8-nitroquinoline.

Stage 2: Nitro Reduction (Formation of the Amine Core)
  • Preparation: Suspend the nitro intermediate in Ethanol/MeOH (1:1).

  • Catalyst: Add 10% Pd/C (10% w/w).

  • Reduction: Hydrogenate at 40 psi (

    
    ) for 2 hours OR add Hydrazine hydrate (5 eq) and reflux for 1 hour (transfer hydrogenation).
    
  • Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric; keep wet.

  • Isolation: Concentrate the filtrate to obtain the dark oil/solid.

    • Product:5-Isopropoxyquinolin-8-amine .

Stage 3: Side Chain Coupling (General Protocol)

Note: The free amine at C8 is not active alone; it must be coupled to an alkyl-diamine side chain (e.g., 1,4-pentanediamine motif) to mimic Primaquine/Tafenoquine.

  • React 5-Isopropoxyquinolin-8-amine with a phthalimido-protected halo-alkyl chain (e.g., N-(4-bromopentyl)phthalimide) in Acetonitrile with

    
     at reflux.
    
  • Deprotect with hydrazine to reveal the terminal primary amine.

Biological Evaluation Protocols

Experiment A: In Vitro Antimalarial Efficacy (SYBR Green I Assay)

Objective: Determine the


 against P. falciparum (strains 3D7 and Dd2).
  • Culture: Maintain P. falciparum cultures at 5% hematocrit in RPMI 1640 supplemented with Albumax II.

  • Plating: Distribute 100 µL of synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) into 96-well plates.

  • Dosing: Add the 5-Isopropoxy analog in serial dilutions (e.g., 0.1 nM to 10 µM). Include Chloroquine and Primaquine as controls.

  • Incubation: Incubate for 72 hours at 37°C in a low-oxygen atmosphere (

    
    ).
    
  • Readout: Add SYBR Green I lysis buffer. Incubate for 1 hour in the dark. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Experiment B: Hemotoxicity Surrogate Assay (Methemoglobin Generation)

Objective: Assess the propensity of the compound to generate oxidative stress, a proxy for hemolytic potential in G6PD-deficient patients.

  • Preparation: Isolate fresh human erythrocytes (or use recombinant human hemoglobin).

  • Incubation: Incubate erythrocytes (10% hematocrit) with the test compound (100 µM) and a liver microsome activation system (S9 fraction) to mimic in vivo metabolism.

    • Critical Note: 8-AQs require metabolic activation to cause toxicity. Testing without microsomes will yield false negatives.

  • Time Course: Sample at 0, 30, 60, and 120 minutes.

  • Measurement: Lyse cells and measure Methemoglobin (MetHb) levels spectrophotometrically at 630 nm.

  • Threshold: Compounds showing >5% MetHb conversion relative to Primaquine (positive control) are flagged as high risk.

Metabolic Stability Workflow

This workflow validates whether the 5-isopropoxy group successfully blocks rapid clearance.

StabilityWorkflow Start Test Compound (1 µM) System Incubation System Human Liver Microsomes (HLM) + NADPH Start->System Sampling Sampling Points 0, 5, 15, 30, 60 min System->Sampling Quench Quench with ACN (Internal Standard) Sampling->Quench Analysis LC-MS/MS Analysis Monitor Parent Depletion Quench->Analysis Calc Calculate CLint & t1/2 Analysis->Calc

Figure 2: Microsomal stability workflow. High intrinsic clearance (


) indicates metabolic instability.
Data Interpretation Table
ParameterPrimaquine (Control)5-Isopropoxy Analog (Target Profile)Interpretation
Pf IC50 (nM) ~1500 (Liver stage specific)< 500Lower IC50 indicates improved potency or lipophilicity.
MetHb Formation High (+++++)Low (+)Low MetHb confirms blockade of quinone formation.
HLM t1/2 (min) < 30> 60Increased half-life suggests metabolic stability at C5.
LogP 1.82.5 - 3.0Higher lipophilicity aids membrane permeation.

References

  • Vale, N., et al. (2009). "Primaquine conjugates: a new approach to prevent malaria transmission and relapse." Malaria Journal. [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). "8-Aminoquinolines: future role as antimalarial drugs."[2][4] Current Opinion in Infectious Diseases. [Link]

  • Pybus, B. S., et al. (2013).[5] "The metabolism of primaquine to its active metabolite is dependent on CYP 2D6."[6][7] Malaria Journal. [Link]

  • Vangapandu, S., et al. (2011).[5] "Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Marcsisin, S. R., et al. (2014). "Metabolic stability and efficacy of 8-aminoquinolines." Antimicrobial Agents and Chemotherapy. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-alkoxyquinoline synthesis

Technical Support Center: Optimizing 5-Alkoxyquinoline Synthesis Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist Subject: Troubleshooting Yield & Regioselectivity in 5-Substituted Quinolines...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 5-Alkoxyquinoline Synthesis

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist Subject: Troubleshooting Yield & Regioselectivity in 5-Substituted Quinolines

Overview: The "5-Position" Challenge

Welcome to the technical support center. If you are struggling with the synthesis of 5-alkoxyquinolines, you are likely encountering one of two major bottlenecks:

  • The Regioselectivity Trap: Classic cyclization (Skraup/Doebner-Von Miller) of 3-alkoxyanilines predominantly yields the 7-isomer , not the 5-isomer.

  • Nucleophilic Stalling: Direct substitution on the quinoline ring is electronically disfavored without specific activation.

This guide moves beyond generic textbook advice to address the specific causality of these failures and provides high-yield alternative protocols.

Module 1: Route Selection & Regioselectivity

User Ticket #101: "I performed a Skraup reaction on m-anisidine to get 5-methoxyquinoline, but NMR shows mostly the 7-isomer. Why?"

Root Cause Analysis: This is a classic electronic directing issue. In m-substituted anilines, the alkoxy group is an electron-donating group (EDG). During the cyclization step (ring closure), the electrophilic intermediate attacks the benzene ring. The position para to the EDG (the 7-position) is electronically activated and sterically less hindered than the position ortho to the EDG (the 5-position).

The Solution: The "Retrosynthetic Pivot" Do not attempt to force the Skraup reaction to favor the 5-position without blocking groups. Instead, adopt one of two reliable pathways:

  • Pathway A (Preferred): O-Alkylation of commercially available 5-hydroxyquinoline.

  • Pathway B (Catalytic): Palladium-catalyzed C-O coupling of 5-bromoquinoline.

Decision Logic Diagram:

Synthesis_Decision_Tree Start Start: Target 5-Alkoxyquinoline Check_SM Check Available Starting Material Start->Check_SM Is_Aniline m-Alkoxyaniline? Check_SM->Is_Aniline Yes Is_OH 5-Hydroxyquinoline? Check_SM->Is_OH Yes Is_Halo 5-Bromoquinoline? Check_SM->Is_Halo Yes Aniline_Fail STOP. High risk of 7-isomer contamination. Is_Aniline->Aniline_Fail OH_Route Route A: O-Alkylation (Williamson or Mitsunobu) Is_OH->OH_Route Halo_Route Route B: Pd-Catalyzed C-O Coupling Is_Halo->Halo_Route Complex_R Is R-group complex/secondary? OH_Route->Complex_R Mitsunobu Protocol: Mitsunobu (PPh3 / DIAD) Complex_R->Mitsunobu Yes Williamson Protocol: Base-Mediated (Cs2CO3 / DMF) Complex_R->Williamson No (Primary Alkyl Halide)

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability to avoid regioselectivity errors.

Module 2: High-Yield O-Alkylation Protocols

User Ticket #204: "I am alkylating 5-hydroxyquinoline with an alkyl bromide using K2CO3 in acetone, but the reaction is slow and yields are <50%."

Technical Insight: 5-Hydroxyquinoline is a phenol (


), but the quinoline nitrogen is basic. In protic or low-boiling solvents, hydrogen bonding and solubility issues can stall the reaction. Furthermore, the nitrogen lone pair can compete (N-alkylation), forming quinolinium salts which precipitate and lower yield.

Protocol A: The "Cesium Effect" (For Primary Alkyl Halides) Cesium carbonate (


) is superior to potassium carbonate (

) in DMF. The large cesium cation effectively "naked" the phenoxide anion, significantly increasing its nucleophilicity (The "Cesium Effect") [1].

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-hydroxyquinoline (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF is preferred over acetone for higher temperature capability and solubility.

  • Deprotonation: Add

    
     (1.5 equiv). Stir at RT for 30 mins. The solution should darken as the phenoxide forms.
    
  • Addition: Add the alkyl halide (1.2 equiv).

    • Tip: If using an alkyl chloride , add catalytic KI (0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Reaction: Heat to 60-80°C. Monitor by TLC.

  • Workup (Critical): Pour mixture into ice water. The product often precipitates. If not, extract with EtOAc. Wash organic layer 3x with water to remove DMF (residual DMF crashes yields during column chromatography).

Protocol B: The Mitsunobu Reaction (For Secondary/Complex Alcohols) If your alkyl group comes from a complex alcohol (e.g., a chiral secondary alcohol), standard ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 fails. Use the Mitsunobu reaction.[1][2][3]

Step-by-Step Protocol:

  • Setup: Dissolve 5-hydroxyquinoline (1.0 equiv), the alcohol (R-OH, 1.1 equiv), and Triphenylphosphine (

    
    , 1.2 equiv) in anhydrous THF or Toluene.
    
  • Cooling: Cool to 0°C.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise. Do not dump it in; the exotherm degrades the reagent.

  • Stir: Allow to warm to RT and stir for 12-24h.

  • Troubleshooting: If conversion is low, switch solvent to Toluene and heat to 80°C (known as the "Hot Mitsunobu").

Data Comparison: Base/Solvent Efficiency

MethodBaseSolventTemp (°C)Typical YieldNotes
Standard

AcetoneReflux (56)40-55%Slow; N-alkylation byproducts common.
Optimized

DMF 60-80 85-95% "Cesium Effect" boosts rate; DMF dissolves phenoxide.
MitsunobuNoneTHF0 -> 2370-90%Best for secondary alcohols; requires chromatography to remove

.

Module 3: Advanced Catalysis (The 5-Bromo Route)

User Ticket #305: "I need to attach a bulky ether group, and O-alkylation is failing due to steric hindrance."

Technical Insight: When


 is sterically impossible, transition metal catalysis is required. Palladium-catalyzed C-O coupling (Buchwald-type) on 5-bromoquinoline is the industry standard for difficult etherifications [2].

Mechanism & Workflow:

Buchwald_CO_Coupling Substrate 5-Bromoquinoline Intermediate Oxidative Addition (Pd-Ar Species) Substrate->Intermediate Pd(0) Alcohol Alcohol (R-OH) Alcohol->Intermediate Base Catalyst Pd(OAc)2 + Ligand (e.g., RockPhos/Xantphos) Catalyst->Intermediate Ligand controls steric bulk Base Cs2CO3 or K3PO4 Product 5-Alkoxyquinoline Intermediate->Product Reductive Elimination

Caption: Catalytic cycle for C-O bond formation using bulky ligands to overcome steric hindrance.

Optimized Protocol:

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: RockPhos or BrettPhos (optimized for C-O coupling) [3].

  • Base:

    
     (1.5 equiv).
    
  • Solvent: Toluene (anhydrous).

  • Conditions: 80-100°C under Argon.

Module 4: Purification & Isomer Separation

User Ticket #402: "I ignored your advice, did the Skraup reaction, and now I have a mixture of 5- and 7-isomers. They co-elute on TLC. Help."

Troubleshooting Guide: Isomers often have identical


 values on silica. You must exploit subtle 

or lattice energy differences.
  • The "Salt Crash" Method:

    • Dissolve the mixture in ethanol.

    • Add concentrated HCl or Nitric Acid dropwise.

    • Cool to 0°C. The 5-substituted quinoline salts often have different crystal lattice energies than the 7-isomers. Filter the precipitate and check NMR. Recrystallize from EtOH/Et2O if necessary [4].

  • Argentation Chromatography:

    • If standard silica fails, impregnate your silica gel with 10%

      
      . The silver ions interact differently with the electron density of the nitrogen depending on the substituent position (5- vs 7-), often improving separation resolution.
      

References

  • Flessner, T. & Doye, S. (1999). "Cesium carbonate mediated O-alkylation of phenols." Journal of Practical Chemistry. (General principle of Cesium effect in alkylation).

  • Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). "Palladium-Catalyzed Synthesis of Aryl Ethers." Organic Letters, 4(6), 973–976.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Ligand selection guide applicable to C-O coupling).

  • Palmer, M. H. (1962). "The Skraup Reaction on m-Substituted Anilines." Journal of the Chemical Society.[4] (Foundational text on 5- vs 7-isomer ratios and separation).

Sources

Optimization

Technical Support Center: Long-Term Storage and Stabilization of 5-Isopropoxyquinolin-8-amine

Welcome to the technical support center for 5-Isopropoxyquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this val...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Isopropoxyquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. As a substituted 8-aminoquinoline, 5-Isopropoxyquinolin-8-amine is susceptible to degradation, which can compromise experimental outcomes and the quality of downstream products. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during its storage and handling.

Understanding the Instability of 5-Isopropoxyquinolin-8-amine

5-Isopropoxyquinolin-8-amine, like many aromatic amines and quinoline derivatives, is prone to degradation through several pathways. The primary mechanisms of instability are oxidation, hydrolysis, and photodegradation. Understanding these pathways is crucial for implementing effective stabilization strategies.

  • Oxidative Degradation: The electron-rich aromatic amine functionality is highly susceptible to oxidation in the presence of atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures, leading to the formation of colored impurities and a decrease in purity. The likely mechanism involves the formation of radical intermediates that can polymerize or be further oxidized to quinone-imine species.[1]

  • Hydrolytic Degradation: The isopropoxy group, an ether linkage on the quinoline ring, can be susceptible to hydrolysis, particularly under acidic or basic conditions, although this is generally a slower process than oxidation for this class of compounds. Hydrolysis would lead to the formation of 5-hydroxyquinolin-8-amine.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate and accelerate both oxidative and other radical-mediated degradation pathways.[2] Aromatic systems, in general, can absorb light and undergo photochemical reactions.

Frequently Asked Questions (FAQs) for Long-Term Storage

Q1: What are the ideal temperature conditions for storing 5-Isopropoxyquinolin-8-amine?

For long-term stability, it is recommended to store 5-Isopropoxyquinolin-8-amine at or below refrigerated temperatures (2-8 °C). Some aromatic amines show significantly reduced degradation at temperatures as low as -20 °C or -70 °C. Storing at ambient room temperature, especially for extended periods, can accelerate degradation.

Q2: My sample of 5-Isopropoxyquinolin-8-amine has changed color (e.g., darkened or turned brown). What does this indicate and is it still usable?

A change in color is a common indicator of oxidative degradation. The formation of oxidized species and potential polymerization products often results in discoloration. While a slight color change may not significantly impact the material for some applications, it is a clear sign of impurity formation. It is highly recommended to re-analyze the purity of the material using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For applications requiring high purity, it is best to use a fresh, un-degraded sample.

Q3: How critical is it to protect 5-Isopropoxyquinolin-8-amine from moisture?

While oxidation is the more immediate threat, moisture can contribute to hydrolytic degradation over the long term. Amines are often hygroscopic and can absorb atmospheric moisture.[3] Therefore, it is crucial to store the compound in a dry environment. For active pharmaceutical ingredients (APIs), a moisture content at or below 3% w/w is often considered acceptable for freeze-dried products, though this can vary.[4]

Q4: Can I use an antioxidant to stabilize 5-Isopropoxyquinolin-8-amine? If so, which one and at what concentration?

Yes, the use of an antioxidant is a highly effective strategy. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used to stabilize organic compounds susceptible to oxidation.[5][6] BHT acts as a radical scavenger, interrupting the oxidative chain reactions. A typical concentration for BHT in a stock solution for preserving samples is around 100 µM.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid discoloration of the solid compound. Exposure to air and/or light.Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). For highly sensitive applications, handle the material in a glove box.
Decreased purity observed by HPLC over a short period. Improper storage conditions (elevated temperature, exposure to oxygen).Immediately transfer the compound to a tightly sealed container, purge with an inert gas, and store at ≤ -20°C. Consider adding an antioxidant like BHT.
Inconsistent results in experiments using the compound. Degradation of the starting material.Re-qualify the purity of your stock of 5-Isopropoxyquinolin-8-amine. If degradation is confirmed, procure a fresh batch and implement stringent storage protocols.
Formation of an insoluble precipitate in a stock solution. Polymerization of degradation products or reaction with the solvent.Prepare fresh stock solutions for each use. If a stock solution is necessary, store it at low temperature, protected from light, and under an inert atmosphere. Filter the solution before use if a precipitate is observed, but be aware that the concentration of the active compound may have decreased.

Experimental Protocols for Stabilization

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes the process of creating an inert atmosphere in a storage vial to protect 5-Isopropoxyquinolin-8-amine from atmospheric oxygen and moisture.[8][9]

Materials:

  • Vial containing 5-Isopropoxyquinolin-8-amine

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator

  • Needle and tubing for gas delivery

  • Septum cap for the vial

  • Parafilm or electrical tape

Procedure:

  • Place the 5-Isopropoxyquinolin-8-amine in a clean, dry vial suitable for long-term storage (e.g., an amber glass vial with a screw cap).

  • Fit the vial with a septum cap.

  • Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the surface of the compound.

  • Insert a second, shorter needle through the septum to act as a vent for the displaced air.

  • Gently flush the vial with the inert gas for 1-2 minutes. The gentle flow will displace the air in the headspace.

  • Remove the vent needle first, allowing a slight positive pressure of the inert gas to build up inside the vial.

  • Remove the gas inlet needle.

  • For added security, wrap the cap and septum with Parafilm or electrical tape to prevent gas exchange and moisture ingress.

  • Store the vial at the recommended low temperature.

Protocol 2: Addition of BHT as an Antioxidant

This protocol outlines how to prepare a BHT stock solution and add it to a solution of 5-Isopropoxyquinolin-8-amine.

Materials:

  • Butylated Hydroxytoluene (BHT)

  • Ethanol (or another suitable solvent in which both BHT and your compound are soluble)

  • Volumetric flasks and pipettes

  • Solution of 5-Isopropoxyquinolin-8-amine

Procedure:

  • Prepare a 100 mM BHT stock solution: Dissolve 220.35 mg of BHT in 10 mL of ethanol. This creates a 1000x stock for a final concentration of 100 µM.[7]

  • Prepare a 10 mM BHT working solution: Dilute the 100 mM stock solution 1:10 with the desired solvent for your final application (e.g., 100 µL of 100 mM BHT in 900 µL of solvent). This is a 100x working stock.

  • Add BHT to your sample solution: Add 1 µL of the 10 mM BHT working solution for every 100 µL of your 5-Isopropoxyquinolin-8-amine solution to achieve a final BHT concentration of 100 µM.[7]

  • Vortex the sample briefly to ensure thorough mixing.

  • Store the stabilized solution under the recommended conditions (low temperature, protected from light, and ideally under an inert atmosphere).

Visualization of Degradation and Stabilization

Logical Workflow for Stabilizing 5-Isopropoxyquinolin-8-amine

G cluster_storage Long-Term Storage Protocol start Receive/Synthesize 5-Isopropoxyquinolin-8-amine assess_purity Assess Initial Purity (HPLC) start->assess_purity transfer Transfer to Amber Vial assess_purity->transfer add_antioxidant Add Antioxidant (e.g., BHT) (Optional, for solutions) transfer->add_antioxidant inert_gas Inert Gas Blanketing (Argon or Nitrogen) transfer->inert_gas For solid storage add_antioxidant->inert_gas seal Seal Tightly & Wrap inert_gas->seal store Store at Low Temperature (e.g., -20°C) seal->store end Stable Compound store->end G A 5-Isopropoxyquinolin-8-amine Stable B Radical Cation Intermediate Highly Reactive A->B Oxidation (O2, light, heat) C Dimerization/Polymerization Products Colored Impurities B->C Radical Coupling D Quinone-imine Derivative Highly Colored, Reactive B->D Further Oxidation

Caption: A simplified representation of the potential oxidative degradation of 5-Isopropoxyquinolin-8-amine.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature ≤ -20 °CMinimizes the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by excluding atmospheric oxygen. [8][9]
Light Amber Vial / DarknessProtects against photodegradation. [2]
Moisture Tightly Sealed ContainerPrevents potential hydrolysis and degradation accelerated by moisture. [3]
Additives Antioxidant (e.g., BHT) for solutionsScavenges free radicals to inhibit oxidative degradation. [5][7]

By implementing these storage and handling protocols, you can significantly extend the shelf-life of your 5-Isopropoxyquinolin-8-amine and ensure the reliability and reproducibility of your experimental results.

References

  • BenchChem. (2025). Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. BenchChem.
  • ICH. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future role as antiprotozoal drugs. Current Opinion in Infectious Diseases, 19(6), 625-631.
  • Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines.
  • Ashley, J. N., Barber, H. J., Ewins, A. J., Newbery, G., & Self, A. D. H. (1942). A chemotherapeutic comparison of the 4- and 8-aminoquinolines. Journal of the Chemical Society (Resumed), 103-112.
  • Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Cambridge Sensotec. [Link]

  • Błaszczak-Świątkiewicz, K., Mikiciuk-Olasik, E., & Szymański, P. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(5), 975-979.
  • Sánchez-Viesca, F., & Gómez, R. (2022). The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. Modern Chemistry, 10(2), 20.
  • White, N. J. (2019). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American journal of tropical medicine and hygiene, 101(5_Suppl), 1–2.
  • Linde. (n.d.). Inerting in the chemical industry. Linde. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Grgić, J., Šelo, G., Planinić, M., Tišma, M., & Bucić-Kojić, A. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Antioxidants, 9(10), 923.
  • Herrerias, T., et al. (2007). The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase. Antimicrobial agents and chemotherapy, 51(8), 2973–2981.
  • Al-Ghorbani, M., et al. (2015). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 20(7), 12698–12713.
  • Al-Ghorbani, M., et al. (2015). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. ResearchGate. [Link]

  • Khandare, S. (2016). Anti-Malarial; 8-aminoquinolines. Slideshare.
  • De, D., et al. (2016). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial agents and chemotherapy, 60(6), 3350–3357.
  • Chaudhuri, R. K. (2015). Compositions containing phenolic compounds having synergistic antioxidant benefits.
  • Tekwani, B. L., et al. (2019). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules, 24(15), 2788.
  • Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Moravek. [Link]

  • Wang, W., et al. (2020). The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG). Pharmaceutics, 12(4), 303.
  • Linde. (n.d.). Inerting in the chemical industry. Linde. [Link]

  • Liew, S. Y., et al. (2014). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of pharmaceutical and biomedical analysis, 98, 130–137.
  • Fischer, A., et al. (2018). Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at different positions.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Vanderbilt University. (n.d.). Butylated Hydroxytoluene (BHT). Vanderbilt University. [Link]

  • Al-Salahi, R., et al. (2021). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 6(35), 22763–22776.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

  • Tomczyk, M., et al. (2021). Relationship between Phenolic Compounds, Antioxidant Activity and Color Parameters of Red Table Grape Skins Using Linear Ordering Analysis. Molecules, 26(11), 3233.
  • Safe Work Australia. (n.d.). Managing risks of storing chemicals in the workplace. Safe Work Australia. [Link]

  • Yuan, Z., et al. (2010). Hydrolytic degradation of alkaline lignin in hot-compressed water and ethanol. Bioresource technology, 101(23), 9308–9313.
  • Wang, J., et al. (2024). Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis). Foods, 13(8), 1184.
  • EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2018). Protocol for the risk assessment of butylated hydroxytoluene (BHT).
  • Das, S., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks.
  • Popa, G., et al. (2016). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia, 64(2), 232-238.
  • Wang, W., et al. (2020). The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG).
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010).
  • U.S. Food and Drug Administration. (2016). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S.
  • Grgić, J., et al. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Antioxidants, 9(10), 923.
  • Yehye, W. A., et al. (2015). Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review.
  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Towson University. [Link]

  • EPCLand. (2026). Inerting in Chemical Industries: Gas Selection & Safety Guide 2026. EPCLand. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

Sources

Troubleshooting

preventing degradation of 5-alkoxyquinolines during biological testing

This technical guide addresses the specific stability challenges of 5-alkoxyquinolines (e.g., 5-methoxyquinoline, 5-butoxyquinoline) in biological assays. Unlike generic small molecules, this scaffold exhibits unique pho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific stability challenges of 5-alkoxyquinolines (e.g., 5-methoxyquinoline, 5-butoxyquinoline) in biological assays. Unlike generic small molecules, this scaffold exhibits unique photobasicity and lipophilic surface adsorption , requiring specialized handling protocols.

Topic: Prevention of Degradation & Loss During Biological Testing Target Audience: Medicinal Chemists, DMPK Scientists, In Vitro Biologists Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Stability Principles (The "Why")

5-alkoxyquinolines are not just "unstable"; they are environmentally reactive in three specific ways. Understanding these mechanisms is the only way to prevent them.

The Stability Triad
  • Photobasicity-Driven Hydrolysis: Unlike standard photodegradation, 5-alkoxyquinolines undergo a pKa shift in the excited state (

    
    ). Upon UV/Blue light exposure, the ring nitrogen becomes highly basic, abstracting protons from water or transferring "holes" to solvent molecules, initiating rapid decomposition.
    
  • Oxidative N-Oxide Formation: The electron-rich quinoline ring (donated by the 5-alkoxy group) is prone to N-oxidation by dissolved oxygen or reactive oxygen species (ROS) in cell media.

  • Non-Specific Binding (NSB): These compounds are lipophilic bases (

    
    , pKa ~5-7). They bind aggressively to carboxylated polystyrene (TC-treated plates) and polypropylene, causing "apparent" degradation (loss of signal) rather than chemical breakdown.
    

Troubleshooting & Protocols (Q&A Format)

Module A: Photostability & Handling

Q: My compound disappears in DMSO stocks even when stored at room temperature. Is it heat labile? A: It is likely light labile , not heat labile. 5-methoxyquinoline derivatives exhibit strong photobasicity. Standard fluorescent lab lighting (emitting <400 nm) is sufficient to trigger excited-state proton transfer.

Protocol: The "Dark workflow"

  • Amber Glass Only: Store all solid and solubilized stocks in amber borosilicate glass vials. Never use clear plastic microfuge tubes for long-term storage.

  • Gold Light Filters: If handling in open air, install UV-blocking films (lithography gold filters, cut-off <500 nm) on fume hood sashes and ceiling lights.

  • Foil Wrapping: Wrap assay plates in aluminum foil immediately after dosing.

Q: Can I use standard amber microcentrifuge tubes? A: Caution. Many "amber" plastics only block UV up to 300-350 nm. 5-alkoxyquinolines can absorb into the visible blue range (380-420 nm). Verify the transmission spectrum of your tubes or stick to glass.

Module B: Preventing Surface Adsorption (NSB)

Q: My IC50 curves are shifting right, and low concentrations are undetectable. Is this rapid metabolism? A: This is classic Non-Specific Binding (NSB) . The compound is sticking to the plastic walls of your reservoir or assay plate before it even reaches the cells.

Protocol: The "Anti-Stick" Formulation Use this buffer modification for all serial dilutions:

ComponentStandard ConcentrationModified ConcentrationPurpose
DMSO 0.1%0.1%Solvent (Maintains solubility)
BSA (Fatty Acid Free) 0%0.05% - 0.1% Acts as a "sacrificial" protein to coat plastic sites.
Tween-20 0%0.005% - 0.01% Surfactant to reduce hydrophobic interaction with plastic.
Plate Type TC-Treated PolystyreneNon-Binding Surface (NBS) Use polypropylene or PEG-coated plates for dilutions.

Critical Step: Pre-soak pipette tips. When transferring low concentrations (<100 nM), pipette the solution up and down 3 times to saturate the tip surface before dispensing the final volume.

Module C: Biological & Metabolic Stability[1][2]

Q: In hepatocyte stability assays, I see loss of parent but no obvious metabolites. Where is it going? A: If you have ruled out NSB (Module B), you are likely facing oxidative ring opening or irreversible covalent binding .

Diagnostic Workflow:

  • Perform a "Heat-Kill" Control: Incubate the compound with heat-inactivated microsomes/hepatocytes.

    • Result A: Loss observed = Chemical instability (likely oxidation or hydrolysis).

    • Result B: No loss = Enzymatic metabolism.

  • Trapping Assay: If enzymatic, the 5-alkoxy group can be metabolically activated to a quinone-imine intermediate. Run the incubation with Glutathione (GSH) or Potassium Cyanide (KCN) traps to detect reactive adducts via LC-MS.

Visualizing the Degradation Landscape

The following diagram illustrates the decision matrix for diagnosing stability issues with 5-alkoxyquinolines.

G Start Problem: Loss of 5-Alkoxyquinoline Signal Check1 Step 1: Heat-Kill Control (Inactivated Matrix) Start->Check1 Branch1_Loss Loss Observed Check1->Branch1_Loss >15% Loss Branch1_Stable Stable Check1->Branch1_Stable <5% Loss Check2 Step 2: Light vs. Dark Test Branch1_Loss->Check2 Check3 Step 3: Metabolite ID Branch1_Stable->Check3 Result_Photo Photobasicity Degradation Action: Amber Glass / Gold Filters Check2->Result_Photo Stable in Dark Result_NSB Non-Specific Binding (NSB) Action: Add 0.1% BSA / Use Glass Check2->Result_NSB Loss in Dark Result_Metab Metabolic Clearance (O-dealkylation / N-oxidation) Check3->Result_Metab Std Metabolites Found Result_Reactive Reactive Metabolite Formation (Quinone-Imine) Action: GSH Trapping Check3->Result_Reactive No Metabolites Found

Figure 1: Diagnostic decision tree for identifying the root cause of 5-alkoxyquinoline loss in biological media.

Analytical Troubleshooting (LC-MS/MS)

Issue: Peak tailing or splitting in chromatograms. Cause: 5-alkoxyquinolines are basic. They interact with residual silanols on HPLC columns. Solution:

  • Mobile Phase: Use 10 mM Ammonium Bicarbonate (pH 8-9) instead of Formic Acid. Basic pH suppresses protonation of the quinoline nitrogen, improving peak shape and sensitivity.

  • Column Choice: Switch to a "Charged Surface Hybrid" (CSH) C18 column or a biphenyl phase, which provides better selectivity for aromatic heterocycles.

References

  • Photobasicity Mechanism

    • Title: 5-Methoxyquinoline Photobasicity Is Mediated by Water Oxid
    • Source: ResearchG
  • Non-Specific Binding Mitigation

    • Title: Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses
    • Source: Journal of Pharmacological and Toxicological Methods (via PubMed)
  • Quinoline Degradation Pathways

    • Title: Degradation of quinoline by a soil bacterium (Oxidative p
    • Source: PubMed
  • Photostability Guidelines

    • Title: ICH Q1B Photostability Testing of New Active Substances and Medicinal Products
    • Source: European Medicines Agency (EMA)
Optimization

Technical Support Center: Optimizing Quinoline Probes in High-Background Environments

Topic: Addressing Autofluorescence Issues with Quinoline Probes Department: Advanced Imaging Applications Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Blue/Green Trap" Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Autofluorescence Issues with Quinoline Probes Department: Advanced Imaging Applications Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Blue/Green Trap"

Welcome to the technical support hub for quinoline-based fluorescent probes. You are likely here because your signal-to-noise ratio (SNR) is compromised.[1]

Quinoline scaffolds (e.g., TSQ, Zinquin, TFLZn ) are powerful tools for detecting intracellular metal ions (


, 

) and measuring nitric oxide. However, they possess a distinct photophysical vulnerability: they typically excite in the UV/Violet (340–370 nm) and emit in the Blue/Green (430–530 nm) range.

This optical window perfectly overlaps with the excitation and emission profiles of endogenous metabolic cofactors—specifically NADH and FAD —as well as structural proteins like collagen and elastin . This guide provides field-validated protocols to decouple your probe’s signal from this biological noise.

Module 1: Diagnostic Workflow

Before altering your sample preparation, use this logic tree to diagnose the specific nature of your background noise.

TroubleshootingFlow Start Start: Low Signal-to-Noise Ratio Control Run Probe-Free Control (Solvent only) Start->Control IsSignal Is background signal present in control? Control->IsSignal Yes Yes: Autofluorescence IsSignal->Yes High Signal No No: Nonspecific Binding IsSignal->No Dark Loc Localization of Background? Yes->Loc Cytosol Cytosolic/Mitochondrial (NADH/FAD) Loc->Cytosol Diffuse/Punctate Tissue Structural/Lysosomal (Collagen/Lipofuscin) Loc->Tissue Fibrous/Granular Sol_Optical Solution: Optical Filtering (Two-Photon / Spectral Unmixing) Cytosol->Sol_Optical Sol_Chem Solution: Chemical Quenching (Sudan Black B) Tissue->Sol_Chem Sol_Wash Solution: Optimize Blocking & Titration No->Sol_Wash

Figure 1: Diagnostic Logic Tree. Use this workflow to determine if your issue is endogenous autofluorescence or exogenous non-specific binding.

Module 2: The Biological Noise Floor

To defeat the background, you must quantify it. The table below illustrates why standard filters fail with quinoline probes.

Table 1: Spectral Overlap of Quinoline Probes vs. Endogenous Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)SourceInterference Level
Quinoline Probes (e.g., Zinquin)360 – 370 480 – 490 Exogenous ProbeN/A
NADH (Free/Bound)340 – 360450 – 470Metabolic (Cytosol)Critical
FAD 370 – 450520 – 530Metabolic (Mitochondria)High
Collagen / Elastin 300 – 370400 – 500Extracellular MatrixCritical
Lipofuscin 360 – 480500 – 650 (Broad)Lysosomes (Aging tissue)Moderate

Analyst Note: NADH is the primary offender in live-cell imaging. Its emission tail extends well into the 480nm detection channel used for quinolines [1].

Module 3: Optical Solutions (Live Cells & Tissue)

If you cannot alter your sample (e.g., live-cell imaging), you must resolve the signal optically.

Protocol A: Spectral Unmixing (Linear Unmixing)

Best for: Confocal systems with spectral detectors (e.g., Zeiss Quasar, Leica SP8).

The Concept: Standard filters collect all light in a range (e.g., 450–500nm). Spectral unmixing scans the emission across many narrow bands (e.g., 10nm steps) to create a "Lambda Stack." Algorithms then separate the mixed signal based on reference spectra.

Step-by-Step Workflow:

  • Generate Reference Spectra (The "Fingerprints"):

    • Reference A (Background): Image a distinct unstained sample (cells only). This captures the pure NADH/FAD spectrum.

    • Reference B (Probe): Image the probe in solution or in a sample known to lack autofluorescence (if possible), or select a pixel in your sample with extremely high probe intensity where background is negligible.

  • Acquire Lambda Stack:

    • Excite at 365nm (or 405nm if probe permits).

    • Collect emission from 400nm to 600nm in 10nm steps.

  • Unmix:

    • Use your software's "Linear Unmixing" function.[2]

    • Input Reference A and Reference B.

    • The software will generate two new channels: "Autofluorescence" and "Quinoline Signal."

Protocol B: Two-Photon Microscopy (TPM)

Best for: Deep tissue imaging (brain slices, thick sections).

Why it works: Quinoline derivatives (like QNO and QZn) often have favorable two-photon cross-sections (~50 GM) [2].[3]

  • Excitation Confinement: TPM excites only the focal volume, eliminating out-of-focus autofluorescence from the tissue bulk.

  • Wavelength Shift: Exciting at 720–800 nm (NIR) bypasses the direct UV absorption of many cellular components, though NADH can still be excited via 2P, the confinement improves SNR drastically.

Module 4: Chemical Solutions (Fixed Tissue)

For fixed tissues, specifically those with high lipofuscin (e.g., brain, kidney, liver), optical methods may not suffice.

Protocol C: Sudan Black B (SBB) Quenching

Best for: Fixed tissue sections with lipofuscin granules.

Mechanism: Sudan Black B is a non-fluorescent azo dye that binds to lipophilic structures (lipofuscin) and masks their autofluorescence.

  • Warning: SBB fluoresces in the red/far-red spectrum. It is compatible with blue/green quinoline probes but will interfere if you are using red co-stains (e.g., Rhodamine/Cy5) [3, 4].

The Protocol:

  • Fixation: Fix samples (e.g., 4% PFA) and permeabilize as per standard protocol.

  • Staining: Apply your Quinoline probe first. Wash 3x with PBS.

  • Preparation of SBB:

    • Dissolve 0.1% (w/v) Sudan Black B in 70% Ethanol.

    • Critical: Filter the solution through a 0.2µm syringe filter to remove precipitates.

  • Quenching Step:

    • Immerse the slide in the SBB solution for 5–10 minutes at room temperature.

    • Note: Do not over-incubate, or you may mask the quinoline signal itself.

  • Wash:

    • Wash 3x with PBS to remove excess dye.

    • Tip: A quick rinse with 70% EtOH before PBS can help clear SBB haze, but test for probe retention first.

  • Mount: Use a non-fluorescent mounting medium.

Module 5: Advanced Time-Resolved Solutions

If spectral overlap is absolute, use Fluorescence Lifetime Imaging Microscopy (FLIM) . This separates signals based on time (decay rate), not color.

TRF_Gating cluster_decay Fluorescence Decay Pulse Laser Pulse (t=0) NADH NADH / Background (Short Lifetime: < 0.5 ns) Pulse->NADH Excitation Probe Quinoline Probe (Longer Lifetime: > 2-10 ns) Pulse->Probe Excitation Detector Gated Detector (Opens at t = 1.0 ns) NADH->Detector Signal Decayed (Rejected) Probe->Detector Signal Active (Collected) Image Result: Background-Free Image Detector->Image

Figure 2: Time-Resolved Gating. By delaying image acquisition by ~1 nanosecond after the laser pulse, the short-lived autofluorescence (NADH) decays, leaving only the long-lived quinoline probe signal [5].

Frequently Asked Questions (FAQ)

Q: Can I use a standard DAPI filter set for my Quinoline probe? A: Yes, but with caution. Most quinolines (Ex ~360nm / Em ~490nm) are visible through DAPI filters (Ex ~350nm / Em ~460nm). However, DAPI filters are also optimized to pass NADH autofluorescence. If you use a DAPI filter, you must use a "probe-free" control to set your exposure threshold.

Q: My probe signal is washing out during the Sudan Black B treatment. What is happening? A: Sudan Black B is dissolved in 70% Ethanol.[4][5] If your quinoline probe is lipophilic and not covalently bound (which is true for sensors like Zinquin or TSQ), the ethanol might strip the probe from the cell.

  • Fix: Perform the SBB quenching step before adding the quinoline probe.

    • Fix/Permeabilize.

    • SBB Treat (5 min).

    • Wash PBS.

    • Add Quinoline Probe.[6][7]

Q: Is there a "Red" Quinoline probe to avoid this entirely? A: While the classic quinoline scaffold is blue-emitting, newer derivatives involving intramolecular charge transfer (ICT) modifications are pushing emission into the yellow/orange range. However, for standard commercially available probes (TSQ, Zinquin), you are locked into the blue region.

References
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Detailed analysis of NADH/FAD autofluorescence lifetimes and spectra).
  • Huang, Z., et al. (2013). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues.[3] Analytical Chemistry. Link

  • Schnell, S. A., et al. (1999). Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue. Journal of Histochemistry & Cytochemistry.
  • Biotium Tech Tips. (2021). Battling Tissue Autofluorescence.[1][8][9] Link

  • Gheisari, A., et al. (2021). Studying the cellular metabolism by NADH autofluorescence FLIM. YouTube / TU Dresden Microscopy Facility. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 5-Substituted 8-Aminoquinolines: A Modern Take on a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals The 8-aminoquinoline core is a cornerstone in medicinal chemistry, most notably as the pharmacophore of the anti-malarial drug primaquine. The strategic fun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoquinoline core is a cornerstone in medicinal chemistry, most notably as the pharmacophore of the anti-malarial drug primaquine. The strategic functionalization at the C5 position has been a fertile ground for modulating the biological activity, pharmacokinetic properties, and safety profile of this critical scaffold. Historically, the synthesis of such derivatives has relied on classical methods developed over a century ago. However, the advent of modern cross-coupling technologies offers a compelling alternative, promising greater efficiency, modularity, and substrate scope.

This guide provides an in-depth, objective comparison between a traditional approach, the Skraup synthesis, and a contemporary powerhouse, the Suzuki-Miyaura cross-coupling, for the preparation of 5-substituted 8-aminoquinolines. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a side-by-side analysis of their respective strengths and limitations, supported by experimental data. Our aim is to equip researchers with the necessary insights to make informed decisions in the design and execution of synthetic routes toward novel 8-aminoquinoline-based therapeutics.

The Landscape of 8-Aminoquinoline Synthesis: A Tale of Two Eras

The choice of a synthetic route is a critical decision in any drug discovery program, impacting everything from the diversity of accessible analogs to the scalability of the final synthetic sequence. For 5-substituted 8-aminoquinolines, the synthetic chemist is primarily faced with a choice between building the quinoline core with the desired substituent already in place or functionalizing a pre-formed quinoline ring.

The Traditional Approach: The Skraup Synthesis

The Skraup synthesis, a classic name reaction, constructs the quinoline ring system in a one-pot reaction from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[1][2] While robust and capable of producing the quinoline core from simple starting materials, it is often plagued by harsh reaction conditions, low to moderate yields, and a lack of regiochemical control when using substituted anilines.[3]

The Modern Contender: Suzuki-Miyaura Cross-Coupling

In contrast, the Suzuki-Miyaura cross-coupling represents a more modern and versatile strategy. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[4][5] For the synthesis of 5-aryl-8-aminoquinolines, this typically involves the coupling of a 5-halo-8-aminoquinoline with a suitable boronic acid. This approach offers unparalleled modularity, allowing for the introduction of a wide array of substituents at the C5 position under generally milder conditions.

Mechanistic Insights: Understanding the "Why"

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and extension to new substrates. The Skraup and Suzuki-Miyaura reactions proceed through fundamentally different pathways.

The Skraup Synthesis: A Cascade of Classical Transformations

The Skraup synthesis is a cascade of reactions beginning with the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6] The reaction then proceeds through the following key steps:

  • Michael Addition: The aniline undergoes a conjugate addition to acrolein.

  • Cyclization: The resulting β-anilinopropionaldehyde cyclizes under the strongly acidic conditions.

  • Dehydration: The cyclized intermediate dehydrates to form a 1,2-dihydroquinoline.

  • Oxidation: The dihydroquinoline is oxidized by an agent such as nitrobenzene to furnish the aromatic quinoline ring.[6][7]

Skraup_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ Acrolein->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation Oxidizing_Agent Oxidizing Agent

Caption: The reaction cascade of the Skraup synthesis.

The harsh, acidic conditions and high temperatures are necessary to drive these sequential transformations, but they also contribute to the formation of side products and limit the functional group tolerance.

The Suzuki-Miyaura Cross-Coupling: A Catalytic Cycle of Precision

The Suzuki-Miyaura reaction operates through a well-defined catalytic cycle involving a palladium catalyst.[8][9] The key steps for the synthesis of a 5-aryl-8-aminoquinoline are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-8-aminoquinoline, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln PdII_Intermediate Ar-Pd(II)-X Ln Pd0->PdII_Intermediate Oxidative Addition Oxidative_Addition Oxidative Addition Oxidative_Addition->PdII_Intermediate PdII_Aryl_Intermediate Ar-Pd(II)-Ar' Ln PdII_Intermediate->PdII_Aryl_Intermediate Transmetalation Transmetalation Transmetalation Transmetalation->PdII_Aryl_Intermediate PdII_Aryl_Intermediate->Pd0 Regeneration of Pd(0) catalyst Product 5-Aryl-8-aminoquinoline (Ar-Ar') PdII_Aryl_Intermediate->Product Reductive Elimination Reductive_Elimination Reductive Elimination Start 5-Halo-8-aminoquinoline (Ar-X) Start->Oxidative_Addition Boronic_Acid Aryl Boronic Acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

The modularity of this reaction is a key advantage; by simply changing the boronic acid, a wide variety of aryl and heteroaryl groups can be introduced at the C5 position.

Head-to-Head Comparison: Skraup vs. Suzuki-Miyaura

To provide a clear and objective comparison, we will consider the synthesis of a representative 5-aryl-8-aminoquinoline.

FeatureSkraup SynthesisSuzuki-Miyaura Cross-Coupling
Starting Materials Substituted aniline, glycerol, sulfuric acid, oxidizing agent5-Halo-8-aminoquinoline, aryl boronic acid, palladium catalyst, base, solvent
Reaction Conditions Harsh: high temperatures (140-150°C), strongly acidicGenerally milder: moderate temperatures (60-120°C), basic or neutral
Yields Often low to moderate and variableGenerally good to excellent[11]
Substrate Scope Limited by the availability of substituted anilines and functional group tolerance to harsh conditionsBroad, with a vast library of commercially available boronic acids
Regioselectivity Can lead to mixtures of isomers with meta-substituted anilinesHighly specific to the position of the halogen
Safety Considerations Highly exothermic and potentially violent reactionRequires careful handling of palladium catalysts and solvents

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: Skraup Synthesis of a Substituted Quinoline

This protocol is adapted from a general procedure for the Skraup synthesis.[1]

Materials:

  • Substituted aniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Concentrated sulfuric acid

  • Nitrobenzene (as oxidizing agent and solvent)

  • Ferrous sulfate heptahydrate (catalytic)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add the substituted aniline and nitrobenzene.

  • Slowly and with vigorous stirring, add the concentrated sulfuric acid. The mixture will become hot.

  • Add the glycerol to the mixture.

  • Add a catalytic amount of ferrous sulfate heptahydrate.

  • Heat the reaction mixture in an oil bath to 140-150°C for 3-4 hours. The reaction is exothermic and should be monitored carefully.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water and neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline derivative.

  • Separate the organic layer from the distillate and dry over anhydrous potassium carbonate.

  • Purify the crude product by distillation or recrystallization.

Protocol 2: Suzuki-Miyaura Synthesis of a 5-Aryl-8-Aminoquinoline

This protocol is a general procedure for a Suzuki-Miyaura cross-coupling reaction.[12]

Materials:

  • 5-Bromo-8-aminoquinoline (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • To a Schlenk flask, add the 5-bromo-8-aminoquinoline, aryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Validation of the Synthesized Product: A Trustworthy System

The identity and purity of the synthesized 5-substituted 8-aminoquinoline must be rigorously confirmed. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data for a 5-Aryl-8-Aminoquinoline:

  • ¹H NMR: The spectrum should show characteristic signals for the quinoline core protons and the protons of the newly introduced aryl group. The disappearance of the signal corresponding to the proton at the C5 position (if starting from a non-substituted quinoline) and the appearance of new aromatic signals are key indicators of a successful reaction.[13]

  • ¹³C NMR: The carbon spectrum will confirm the presence of all carbon atoms in the molecule and can be used to verify the connectivity of the aryl group to the C5 position of the quinoline ring.[13]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the desired product.[14][15]

Table of Representative Analytical Data:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
8-Aminoquinoline 7.0-8.8 (quinoline protons), 4.5 (NH₂)110-150 (quinoline carbons)144.17 [M]⁺[14]
5-Phenyl-8-aminoquinoline 7.2-8.9 (quinoline and phenyl protons), 4.6 (NH₂)110-155 (quinoline and phenyl carbons)220.27 [M]⁺

Conclusion: Choosing the Right Tool for the Job

The validation of a new synthetic route for 5-substituted 8-aminoquinolines hinges on a careful comparison with established methods. The Skraup synthesis, while historically important, is often limited by its harsh conditions and lack of versatility. In contrast, the Suzuki-Miyaura cross-coupling has emerged as a superior strategy for the synthesis of 5-aryl-8-aminoquinolines, offering milder reaction conditions, higher yields, and a significantly broader substrate scope. This modularity is particularly advantageous in a drug discovery setting, where the rapid generation of a diverse library of analogs is crucial for structure-activity relationship studies. For the modern synthetic chemist, the Suzuki-Miyaura cross-coupling represents a more efficient and versatile tool for the construction of this important class of molecules.

References

  • YouTube. Skraup Reaction. Available from: [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • National Center for Biotechnology Information. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. Available from: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • ResearchGate. Synthesis of bis-8-hydroxyquinolines via an imination or a Suzuki-Miyaura coupling approach. Available from: [Link]

  • ACS Publications. Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. Available from: [Link]

  • ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A)... Available from: [Link]

  • PubChem. 5-Aminoquinoline. Available from: [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]

  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]

  • PubMed. Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives. Available from: [Link]

  • ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • chemeurope.com. Doebner-Miller reaction. Available from: [Link]

  • National Center for Biotechnology Information. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available from: [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available from: [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. Available from: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

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Comparative

Comparative Guide to Fluorescent Quinoline Derivatives: Mechanisms, Metrics, and Protocols

Executive Summary Quinoline scaffolds represent a "privileged structure" in fluorescence spectroscopy due to their exceptional electronic tunability. Unlike rigid fluorophores (e.g., fluorescein), quinoline derivatives o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds represent a "privileged structure" in fluorescence spectroscopy due to their exceptional electronic tunability. Unlike rigid fluorophores (e.g., fluorescein), quinoline derivatives offer a dynamic range of photophysical properties governed by substituent effects—specifically the interplay between Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) .

This guide provides a technical comparison of three primary classes of quinoline fluorophores: 8-Hydroxyquinolines (Chelators) , Aminoquinolines (Push-Pull systems) , and Styrylquinolines . It is designed to assist researchers in selecting the optimal probe for metal sensing, bio-imaging, or solvatochromic studies.

Part 1: Mechanistic Architecture & Comparative Logic

To select the right derivative, one must understand the dominant fluorescence mechanism. The fluorescence of quinoline is rarely intrinsic; it is engineered through electronic modulation.

8-Hydroxyquinoline (8-HQ) Derivatives: The "Switchable" Chelators
  • Mechanism: In isolation, 8-HQ is weakly fluorescent due to ESIPT, where the hydroxyl proton transfers to the nitrogen in the excited state, dissipating energy non-radiatively.

  • Activation: Upon binding metal ions (

    
    , 
    
    
    
    ), the ESIPT pathway is blocked. The resulting conformational rigidity triggers Chelation-Enhanced Fluorescence (CHEF) .
  • Best For: Ratiometric sensing of metal ions and pH monitoring.

Amino- & Styryl-Quinolines: The "Push-Pull" Probes
  • Mechanism: These derivatives feature an electron-donating group (e.g.,

    
    ) conjugated to the electron-withdrawing quinoline core. This creates a strong dipole, facilitating ICT.[1]
    
  • Characteristics: High sensitivity to solvent polarity (solvatochromism) and large Stokes shifts due to significant reorganization energy in the excited state.

  • Best For: Lipid droplet imaging, amyloid detection, and viscosity sensing.

Visualization: Fluorescence Mechanisms

The following diagram illustrates the divergent pathways for fluorescence activation in quinoline derivatives.

QuinolineMechanisms Core Quinoline Scaffold Type1 8-Hydroxyquinoline (Chelating Motif) Core->Type1 Type2 Amino/Styryl-Quinoline (Push-Pull Motif) Core->Type2 Process1 Excited State Proton Transfer (ESIPT) Type1->Process1 Free Ligand Process2 Metal Binding (Zn²⁺, Al²⁺) Type1->Process2 + Metal Ion Process3 Intramolecular Charge Transfer (ICT) Type2->Process3 Donor-Acceptor Interaction Result1 Non-Radiative Decay (Weak Fluorescence) Process1->Result1 Result2 CHEF Effect (Strong Fluorescence) Process2->Result2 Rigidification Result3 Solvatochromic Shift (Environment Sensitive) Process3->Result3 Dipole Change

Figure 1: Divergent fluorescence activation pathways. 8-HQ relies on blocking proton transfer (ESIPT) via chelation, while Push-Pull systems rely on charge transfer (ICT).

Part 2: Comparative Performance Metrics

The following data aggregates performance across varying solvent systems and substitution patterns.

Table 1: Photophysical Properties Comparison[2][3]
Derivative ClassKey MechanismQuantum Yield (

)
Stokes Shift (

)
Primary Application
8-Hydroxyquinoline ESIPT / CHEF< 0.01 (Free)0.10 - 0.45 (Chelated)Moderate(60 - 100 nm)Metal Sensing (

,

) [1, 5]
6-Aminoquinoline ICT0.40 - 0.83(Solvent dependent)Large(80 - 120 nm)Bio-labelling, pH sensing [4, 9]
Styrylquinoline ICT / TICT0.03 - 0.08Very Large(> 130 nm)Amyloid fibril detection, cellular staining [3, 10]
Imidazo-isoquinoline Planarization0.09 - 0.37Huge(~150 nm)Down-shifting technology [6]
Critical Analysis of Data[4]
  • Quantum Yield vs. Environment:

    • Aminoquinolines (e.g., TFMAQ derivatives) exhibit positive solvatochromism. In non-polar solvents (toluene),

      
       can reach 0.83 . In polar protic solvents (methanol), fluorescence is often quenched due to hydrogen bonding stabilizing the non-emissive state [9].
      
    • Styrylquinolines generally possess lower quantum yields (

      
      ) but compensate with massive Stokes shifts  (>130 nm). This separation of excitation and emission bands is critical for bio-imaging to minimize self-absorption and background noise [3].
      
  • Selectivity in Sensing:

    • 8-HQ derivatives are promiscuous chelators. To achieve selectivity for

      
       over 
      
      
      
      or
      
      
      , the inclusion of electron-withdrawing groups (EWGs) like sulfonamides at the 5-position is required to modulate the
      
      
      and binding affinity [1, 2].

Part 3: Experimental Protocols

Protocol A: Relative Fluorescence Quantum Yield ( ) Measurement

Objective: Determine the efficiency of a novel quinoline derivative by comparing it to a standard (e.g., Quinine Sulfate or Anthracene).

Prerequisites:

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Anthracene in Ethanol (
    
    
    ).
  • Solvent: Spectroscopic grade (must match literature standard conditions).

Step-by-Step Workflow:

  • Absorbance Tuning (The "0.1 Rule"):

    • Prepare stock solutions of the sample and the standard.

    • Dilute until the absorbance (

      
      ) at the excitation wavelength (
      
      
      
      ) is below 0.1 (ideally 0.02–0.08).
    • Why? This prevents "Inner Filter Effects" (re-absorption of emitted light), which artificially lowers the observed quantum yield [7, 8].

  • Spectral Acquisition:

    • Record the UV-Vis spectrum to confirm

      
      .
      
    • Record the Fluorescence Emission spectrum using the exact same

      
       for both sample and standard.
      
    • Critical: Ensure the slit widths and detector voltage remain constant between sample and standard.

  • Integration & Calculation:

    • Integrate the area under the emission curve (

      
      ).[2][3]
      
    • Apply the comparative equation:

      
      
      
    • Where

      
       is the refractive index of the solvent.
      
Visualization: Quantum Yield Workflow

This diagram outlines the self-validating steps required to ensure data integrity.

QYProtocol Start Start: Sample & Standard CheckAbs Check Absorbance (Must be < 0.1 OD) Start->CheckAbs Dilute Dilute Sample CheckAbs->Dilute If A > 0.1 Measure Measure Emission (Same Excitation λ) CheckAbs->Measure If A < 0.1 Dilute->CheckAbs Integrate Integrate Area (Total Photon Count) Measure->Integrate Calc Calculate Φ (Apply Refractive Index) Integrate->Calc

Figure 2: Workflow for Relative Quantum Yield Determination. The loop at "Check Absorbance" is critical to avoid Inner Filter Effects.

Part 4: Synthesis & Strategic Design

For researchers synthesizing new derivatives, the following structure-activity relationships (SAR) are established:

  • To Increase Quantum Yield:

    • Rigidify the structure: Fusing rings (e.g., imidazo-isoquinolines) reduces non-radiative decay via rotation.

    • Block ESIPT: Methylating the hydroxyl group in 8-HQ derivatives forces the molecule into an ICT mechanism, often increasing fluorescence in organic solvents.

  • To Increase Stokes Shift:

    • Extend Conjugation: Adding styryl groups (vinyl linkers) increases the distance between the donor and acceptor, stabilizing the excited state (TICT) and red-shifting the emission [3].

  • To Target Mitochondria/Amyloids:

    • Lipophilicity: Cationic quinolinium salts (e.g., N-alkylated) naturally accumulate in the negatively charged mitochondrial matrix.

    • Planarity: Planar derivatives (like styrylquinolines) intercalate better into

      
      -sheet structures of amyloid aggregates [10].
      

References

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. PubMed. [Link]

  • Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. NIH. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link][4]

  • New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. IRIS-AperTO. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]

  • Fluorescence quantum yield measurements. NIST. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation. ResearchGate. [Link]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42. ACS Omega. [Link]

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Validation

in vitro vs in vivo efficacy of quinoline-based antibacterial agents

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Quinoline-Based Antibacterial Agents Introduction: The Bench-to-Bedside Challenge Quinolines represent a cornerstone class of synthetic antibacte...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Quinoline-Based Antibacterial Agents

Introduction: The Bench-to-Bedside Challenge

Quinolines represent a cornerstone class of synthetic antibacterial agents, valued for their broad-spectrum activity and potent bactericidal effects.[1][2] Since the discovery of nalidixic acid, this structural scaffold has evolved through multiple generations of fluoroquinolones, becoming indispensable in treating a wide array of bacterial infections.[3] Their primary mechanism involves the targeted inhibition of essential bacterial enzymes—DNA gyrase and topoisomerase IV—thereby disrupting DNA replication and leading to cell death.[4][5][6][7]

For any researcher or drug development professional in the anti-infective space, the critical hurdle is not merely discovering a compound that is potent in a test tube (in vitro), but one that demonstrates clear, predictable efficacy within the complex environment of a living organism (in vivo). The journey from a promising Minimum Inhibitory Concentration (MIC) value to a successful clinical outcome is fraught with challenges. This guide provides an in-depth comparison of in vitro and in vivo evaluation of quinoline-based antibacterials, explaining the causality behind experimental choices and elucidating the factors that govern the often-unpredictable translational gap between laboratory data and real-world performance.

Pillar 1: The Molecular Basis of Quinolone Action

Understanding the mechanism of action is fundamental to interpreting both in vitro and in vivo data. Quinolones selectively target bacterial type II topoisomerases. In most Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication.[7] In many Gram-positive bacteria, topoisomerase IV, which is crucial for decatenating (separating) newly replicated daughter chromosomes, is the main target.[8] By stabilizing the enzyme-DNA complex after the DNA has been cleaved, quinolones prevent the re-ligation step, leading to an accumulation of toxic double-strand breaks and subsequent cell death.[4][5]

Quinolone_Mechanism_of_Action cluster_cell Bacterial Cell cluster_targets Molecular Targets cluster_process DNA Replication Process cluster_outcome Cellular Outcome Quinolone Quinolone Agent Gyrase DNA Gyrase (Primary in Gram-Negative) Quinolone->Gyrase Binds to complex TopoIV Topoisomerase IV (Primary in Gram-Positive) Quinolone->TopoIV Binds to complex DNA_Cleavage Transient DNA Cleavage Gyrase->DNA_Cleavage Re_ligation DNA Re-ligation Gyrase->Re_ligation Blocks TopoIV->DNA_Cleavage TopoIV->Re_ligation Blocks DNA_Cleavage->Re_ligation Normal Function DSB Double-Strand Breaks DNA_Cleavage->DSB Leads to Supercoiling Successful DNA Supercoiling/Decatenation Re_ligation->Supercoiling Cell_Death Bactericidal Effect (Cell Death) DSB->Cell_Death

Caption: Quinolones trap topoisomerases on DNA, inhibiting re-ligation and causing lethal double-strand breaks.

Pillar 2: In Vitro Efficacy – Quantifying Intrinsic Potency

In vitro testing is the foundational screening process. It isolates the drug and the pathogen from external variables to measure the compound's intrinsic antibacterial activity. The primary goal is to determine the minimum concentration required to inhibit or kill the bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for antibacterial potency. The choice of this method is based on its quantitative nature, reproducibility, and scalability for testing multiple compounds and strains.

Methodology:

  • Preparation of Drug Dilutions: Aseptically prepare a two-fold serial dilution of the quinoline agent in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate. The concentration range should bracket the expected MIC. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The density is critical for reproducibility and is typically verified by spectrophotometry (OD600).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well is typically 100-200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours. The precise time and temperature are crucial for ensuring logarithmic growth in the control wells.

  • Result Interpretation: The MIC is the lowest drug concentration in which there is no visible bacterial growth (i.e., no turbidity). This visual endpoint provides a clear, quantitative measure of the drug's inhibitory power.

Data Presentation: Representative In Vitro Activity of Quinolones

The table below summarizes typical MIC90 values (the concentration required to inhibit 90% of isolates) for common quinolones against key pathogens. Lower values signify higher potency.

Quinolone AgentStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosa
Ciprofloxacin 0.5 µg/mL1 µg/mL≤0.06 µg/mL0.5 µg/mL
Levofloxacin 0.5 µg/mL2 µg/mL0.12 µg/mL1 µg/mL
Moxifloxacin 0.12 µg/mL1 µg/mL0.12 µg/mL4 µg/mL
Delafloxacin 0.06 µg/mL0.25 µg/mL0.12 µg/mL1 µg/mL

Note: These values are representative and can vary significantly based on specific strain resistance profiles.

Pillar 3: In Vivo Efficacy – Performance in a Physiological Context

A low MIC is promising, but not a guarantee of success. The complex physiological environment of a host introduces a multitude of variables that can dramatically alter a drug's performance.[9] In vivo models are therefore indispensable for evaluating how a drug is absorbed, distributed, metabolized, and ultimately, how it interacts with an infection in the presence of a functioning (or compromised) immune system.

Experimental Protocol: Murine Thigh Infection Model

This model is a standard for evaluating antibacterial efficacy against localized, deep-tissue infections. It is chosen because it allows for the direct quantification of bacterial load reduction, providing a robust pharmacodynamic endpoint.

Methodology:

  • Inducing Neutropenia (Optional but Common): To study the drug's effect with minimal interference from the host immune system, mice are often rendered neutropenic via intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection. This isolates the drug's bactericidal activity.

  • Infection: Prepare a logarithmic-phase culture of the pathogen (e.g., S. aureus). Inject a specific volume containing a known inoculum (e.g., 10^6 CFU) directly into the thigh muscle of each mouse.

  • Drug Administration: At a predetermined time post-infection (e.g., 2 hours), administer the quinoline agent. The route (e.g., oral, subcutaneous) and dosing schedule are critical variables designed to mimic potential clinical use.

  • Efficacy Assessment: At a set endpoint (typically 24 hours post-treatment initiation), euthanize the mice. Aseptically excise the entire thigh muscle, homogenize it in a sterile buffer, and perform serial dilutions for quantitative culture (plating) on appropriate agar.

  • Data Analysis: Count the colonies on the plates to determine the CFU per gram of tissue. Efficacy is measured as the log10 CFU reduction compared to the bacterial load in untreated control animals at the start of therapy. An effective agent will produce a static (no change in CFU) or cidal (1-3 log10 reduction) effect.

The Translational Gap: Why In Vitro Potency Doesn't Always Predict In Vivo Success

The discrepancy between laboratory and clinical efficacy is a central challenge in antibiotic development.[9] A successful drug must not only be potent but must also reach the site of infection at a sufficient concentration for a sufficient duration. This is governed by a complex interplay of factors.[10]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). A quinoline may have a stellar MIC but fail in vivo due to poor oral absorption, rapid metabolism into inactive forms, or failure to penetrate key tissues like the lung or bone.

  • Pharmacodynamics (PD): Describes what the drug does to the bacteria in the context of the body. PK/PD indices, such as the ratio of the Area Under the Concentration-Time Curve (AUC) to the MIC, are critical predictors of efficacy. For quinolones, an AUC/MIC ratio >100 is often associated with a successful clinical outcome.

  • Host Factors: The in vivo environment includes plasma proteins that can bind to the drug, rendering a fraction of it inactive.[9] Furthermore, the host's immune status can significantly impact the required dose and duration of therapy.

  • Bacterial Physiology: Bacteria in a host can exist in states that are far different from the rapidly dividing cultures used for MIC testing. They may form biofilms, which are notoriously difficult for antibiotics to penetrate, or enter a stationary or persister state where they are less susceptible to drugs that target replication.

IVIVC_Factors cluster_bridge Translational Bridge & Barriers MIC Potency (MIC) PD Pharmacodynamics (AUC/MIC Ratio) MIC->PD Informs Efficacy Clinical Efficacy (e.g., Bacterial Clearance) PK Pharmacokinetics (ADME) PK->PD Determines Exposure PD->Efficacy Predicts Host Host Factors (Protein Binding, Immunity) Host->Efficacy Modulates Bacterial Bacterial State (Biofilms, Persisters) Bacterial->Efficacy Reduces Susceptibility

Caption: Factors governing the translation of in vitro potency (MIC) to in vivo clinical efficacy.

Conclusion for the Professional Researcher

The development of effective quinoline-based antibacterials demands a holistic evaluation strategy. While in vitro assays like MIC determination are essential for initial screening and potency ranking, they represent only the first step. These data are most powerful when integrated with robust in vivo studies that shed light on the compound's pharmacokinetic profile and its performance in a physiologically relevant setting. For drug developers, the focus must be on optimizing not just for low MIC values, but for favorable PK/PD indices that predict target attainment at the site of infection. Understanding and navigating the translational gap between the petri dish and the patient is the true hallmark of successful antimicrobial drug development.

References

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  • MDPI. (n.d.). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI.
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  • Frimodt-Møller, N. (1993). Correlation of in vitro activity and pharmacokinetic parameters with effect in vivo for antibiotics. Observations from experimental pneumococcus infection. Danish Medical Bulletin.
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  • Wang, L., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters.
  • Gümüş, M., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Pires, D., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules.
  • Sharma, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Future Medicinal Chemistry.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.
  • Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia.
  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules.
  • Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology.
  • Anderson, V. E., & Osheroff, N. (2001). Mechanism of action of and resistance to quinolones. Current Pharmaceutical Design.

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